13,14-Dihydro-15-keto-PGE2
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJMXIQZWPZMNQ-XYYGWQPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869647 | |
| Record name | Prostaglandin EM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13,14-Dihydro-15-keto-PGE2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002776 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
363-23-5 | |
| Record name | 13,14-Dihydro-15-keto-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Keto-13,14-dihydroprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin EM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13,14-Dihydro-15-ketoprostaglandin� E2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13,14-Dihydro-15-keto-PGE2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002776 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Significance of 13,14-Dihydro-15-keto-PGE2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2), a principal mediator in numerous physiological and pathological processes, undergoes rapid enzymatic inactivation to form its primary circulating metabolite, 13,14-dihydro-15-keto-prostaglandin E2 (PGE-M). While long considered biologically inert, the accurate measurement and understanding of PGE-M are of paramount importance. This technical guide provides an in-depth exploration of the biological significance of 13,14-dihydro-15-keto-PGE2, its metabolic pathway, and its emerging role as a critical biomarker in a variety of clinical contexts. We delve into the quantitative data surrounding its receptor interactions, its altered levels in health and disease, and detailed methodologies for its precise quantification. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the intricate roles of prostaglandins (B1171923) in human biology.
Introduction
Prostaglandin E2 (PGE2) is a potent lipid autacoid derived from arachidonic acid, exerting pleiotropic effects in inflammation, immunity, cancer, and reproduction.[1] The biological actions of PGE2 are tightly regulated, not only through its biosynthesis but also through its rapid catabolism. The primary route of PGE2 inactivation involves a two-step enzymatic process, culminating in the formation of this compound (PGE-M).[2] This metabolite is the most abundant and stable derivative of PGE2 found in plasma.[2][3] While PGE-M itself displays significantly lower biological activity compared to its parent compound, its concentration in biological fluids provides a reliable and integrated measure of systemic PGE2 production.[2][4] This makes PGE-M an invaluable biomarker for understanding the in vivo status of the PGE2 pathway in various physiological and pathological states.
The Metabolic Pathway of PGE2 Inactivation
The enzymatic degradation of PGE2 is a swift and efficient process, primarily occurring in tissues with high enzymatic activity, such as the lungs, liver, and kidneys.[5] The pathway involves two key enzymes:
-
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This NAD+-dependent enzyme catalyzes the initial and rate-limiting step in PGE2 catabolism.[6] It oxidizes the biologically critical 15-hydroxyl group of PGE2 to a ketone, forming 15-keto-PGE2.[6] This conversion results in a dramatic reduction in biological activity.[6]
-
15-Oxo-prostaglandin Δ13-Reductase (PGR): Following the action of 15-PGDH, 15-keto-PGE2 is further metabolized by 15-oxo-prostaglandin Δ13-reductase. This enzyme reduces the double bond at C13-C14, yielding the stable metabolite, this compound.[2][3]
This metabolic cascade ensures a tight control over the potent actions of PGE2, and dysregulation of these enzymes has been implicated in various diseases.
Biological Activity and Receptor Interaction
In stark contrast to its precursor, this compound exhibits significantly diminished biological activity. This is primarily attributed to its poor affinity for the G-protein coupled receptors that mediate the effects of PGE2, namely the EP receptor family.
Quantitative Data on Receptor Binding and Activity
Studies have demonstrated that this compound does not effectively bind to or activate the EP2 and EP4 receptors, which are key mediators of PGE2-induced signaling cascades involving cyclic AMP (cAMP).
| Parameter | This compound | PGE2 | Reference |
| EP2 Receptor Binding Affinity (Ki) | 12 µM | - | [2] |
| EP4 Receptor Binding Affinity (Ki) | 57 µM | - | [2] |
| Adenylate Cyclase Activity (EC50) in EP2-expressing CHO cells | >18 µM | - | [2] |
| Adenylate Cyclase Activity (EC50) in EP4-expressing CHO cells | >38 µM | - | [2] |
Table 1: Comparative receptor binding and activity of this compound and PGE2.
The high Ki and EC50 values for this compound indicate a substantially lower potency compared to PGE2, solidifying its role as a largely inactive metabolite.[2]
Clinical Significance and Biomarker Potential
The primary biological significance of this compound lies in its utility as a stable and reliable biomarker of in vivo PGE2 synthesis.[4] Its levels in plasma and urine reflect the systemic production of PGE2, which is often dysregulated in various pathological conditions.
Quantitative Levels in Health and Disease
The concentration of this compound in biological fluids varies significantly in different physiological and disease states.
| Condition | Biological Fluid | Change in this compound Levels | Reference |
| Third Trimester of Pregnancy | Plasma | Increased | [2][7] |
| Labor and Delivery | Plasma | Increased | [2][7] |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor Tissue | Decreased (compared to adjacent non-cancerous tissue) | [2][3] |
| Diabetic Ketoacidosis | Plasma | Elevated | |
| Breast Cancer | Serum | - | |
| Bronchial Cancer | Serum | Significantly elevated pre-operatively |
Table 2: Alterations in this compound levels in various conditions.
These variations highlight the potential of measuring this metabolite for diagnostic and prognostic purposes. For instance, elevated levels during pregnancy and labor reflect the crucial role of PGE2 in reproductive processes.[7] Conversely, decreased levels in NSCLC tumor tissue may indicate altered prostaglandin metabolism within the tumor microenvironment.[2][3]
Experimental Protocols for Quantification
Accurate and precise measurement of this compound is critical for its use as a biomarker. Several analytical techniques have been developed for its quantification in various biological matrices.
Sample Collection and Preparation
Proper sample handling is crucial to prevent the degradation of prostaglandins and ensure accurate measurements.
-
Blood: Collect in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis. Centrifuge promptly to separate plasma and store at -80°C.
-
Urine: Collect spot or 24-hour urine samples and store at -80°C.
-
Tissue: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C.
For analysis, samples typically undergo solid-phase extraction (SPE) to purify and concentrate the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of this compound.
-
Derivatization: Due to the instability of the molecule, derivatization is necessary. This typically involves the formation of oximes of the ketone groups, followed by methylation of the carboxylic acid and silylation of the hydroxyl groups.[3]
-
Gas Chromatography: The derivatized analyte is separated on a capillary GC column.
-
Mass Spectrometry: Detection is achieved using selected ion monitoring (SIM) of characteristic fragment ions.
-
Quantification: A deuterated internal standard (e.g., this compound-d4) is added at the beginning of the sample preparation to account for extraction losses and ionization variability.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for prostaglandin analysis due to its high sensitivity, specificity, and throughput without the need for extensive derivatization.
-
Liquid Chromatography: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18) for separation. A gradient elution with solvents such as water with formic acid and acetonitrile (B52724) is typically used.
-
Tandem Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion and monitoring specific product ions.
-
Quantification: Similar to GC-MS, a stable isotope-labeled internal standard is essential for accurate quantification.
Radioimmunoassay (RIA)
RIA is a competitive binding assay that has been widely used for the measurement of this compound.
-
Principle: The assay is based on the competition between unlabeled this compound in the sample and a fixed amount of radiolabeled tracer for a limited number of antibody binding sites.
-
Procedure:
-
Incubate the sample or standard with a specific antibody and a radiolabeled tracer (e.g., tritiated this compound).
-
Separate the antibody-bound and free tracer.
-
Measure the radioactivity of the bound fraction.
-
-
Quantification: The concentration of the analyte in the sample is determined by comparing the results to a standard curve. Cross-reactivity with other prostaglandins should be carefully assessed.[1]
Conclusion
This compound, the primary metabolite of PGE2, serves as a crucial indicator of in vivo prostaglandin E2 activity. While biologically much less active than its precursor, its stability and abundance in circulation make it an excellent biomarker. The accurate quantification of this metabolite in various biological fluids provides valuable insights into the physiological and pathological roles of the PGE2 pathway. This technical guide has provided a comprehensive overview of the biological significance, metabolic pathway, and analytical methodologies for this compound, offering a valuable resource for researchers and clinicians in the field of eicosanoid biology and its therapeutic implications. Further research into the clinical utility of this biomarker is warranted to fully elucidate its potential in diagnosing and monitoring a range of human diseases.
References
- 1. Radioimmunoassay for 13, 14-dihydro-15-ketoprostaglandin F2 alpha and its application in normo- and anovulatory women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid sample preparation and simultaneous quantitation of prostaglandins and lipoxygenase derived fatty acid metabolites by liquid chromatography-mass spectrometry from small sample volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma level of this compound in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 15-Hydroxyprostaglandin Dehydrogenase in the Bioinactivation of Prostaglandin E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in the formation of 13,14-Dihydro-15-keto-PGE2, the primary inactive metabolite of the potent signaling molecule Prostaglandin (B15479496) E2 (PGE2). Understanding this critical step in prostaglandin catabolism is essential for research in inflammation, oncology, and regenerative medicine.
Introduction: The Significance of PGE2 and its Inactivation
Prostaglandin E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer progression.[1] Its biological activity is tightly regulated, not only through its synthesis via the cyclooxygenase (COX) enzymes but also through its rapid degradation. The primary enzyme responsible for the biological inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2] This NAD+-dependent enzyme catalyzes the oxidation of the 15-hydroxyl group of PGE2 to a ketone, forming 15-keto-PGE2.[3] This initial step is rate-limiting in PGE2 catabolism.[4] Subsequently, the 13,14-double bond of 15-keto-PGE2 is reduced by prostaglandin reductase 1 (PTGR1) to yield the stable, inactive metabolite, this compound.[2][3]
Given its function as a key negative regulator of PGE2 signaling, 15-PGDH has emerged as a significant therapeutic target. Inhibition of 15-PGDH can elevate local PGE2 concentrations, a strategy being explored for tissue regeneration.[5] Conversely, the downregulation of 15-PGDH observed in various cancers underscores its role as a tumor suppressor.[6]
The Metabolic Pathway: From Active PGE2 to Inactive Metabolite
The enzymatic conversion of PGE2 to this compound is a two-step process that effectively terminates the biological activity of PGE2.
Quantitative Data on 15-PGDH Activity
The enzymatic efficiency of 15-PGDH is crucial for its biological function. The following tables summarize key quantitative data related to its activity and inhibition.
Table 1: Kinetic Parameters of Human 15-PGDH for Prostaglandin Substrates
| Substrate | Km (µM) | Vmax (relative) | Reference |
| Prostaglandin E2 (PGE2) | 3.4 | - | [1] |
| Prostaglandin F2α (PGF2α) | - | >1,500 pmol/min/µg* | [7] |
| Prostaglandin A1 (PGA1) | ~30 (rabbit kidney) | 0.15 µg/mg/min (bovine lung) | [8] |
Note: Vmax for PGF2α is presented as specific activity from a commercial recombinant enzyme datasheet and may not be directly comparable to other values.
Table 2: Inhibitors of Human 15-PGDH and their Potency
| Inhibitor | IC50 | Ki (nM) | Notes | Reference |
| SW033291 | 1.5 nM | 0.1 | Tight-binding inhibitor, appears non-competitive with PGE2. | [1][9] |
| Compound 1 | 0.141 µM | - | 2-CN analogue. | [10] |
| Compound 2 | 0.63 µM | - | 2-F analogue. | [10] |
| Compound 3 | 0.63 µM | - | 4-F analogue. | [10] |
| ML-148 | 56 nM | - | Potent and reversible inhibitor. | [11] |
| Rhodanine alkylidene (cpd 4) | 20 nM | - | Active in vitro and in cell-based assays. | [12] |
Experimental Protocols
Accurate measurement of 15-PGDH activity and the quantification of its metabolites are fundamental for research in this field. This section provides detailed methodologies for key experiments.
Measurement of 15-PGDH Activity: Fluorometric Assay
This protocol is adapted from commercially available kits and is based on the measurement of NADH generated during the oxidation of a prostaglandin substrate.[13]
Materials:
-
15-PGDH Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 2 mM DTT, pH 9.0)
-
Recombinant Human 15-PGDH (as a positive control)
-
Prostaglandin Substrate (e.g., PGE2 or PGF2α)
-
β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)
-
Fluorometric Probe and Developer
-
96-well white plate
-
Fluorometric plate reader (Ex/Em = 535/587 nm or 340/445 nm depending on the kit)
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~10 mg) or cells (~1 x 10^6) in 100 µL of ice-cold 15-PGDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
For tissue samples, an ammonium (B1175870) sulfate (B86663) precipitation step may be necessary to remove interfering small molecules.
-
-
NADH Standard Curve:
-
Prepare a fresh NADH standard curve by serially diluting a stock solution in 15-PGDH Assay Buffer to generate a range of concentrations (e.g., 0 to 200 pmol/well).
-
-
Reaction Setup:
-
Add samples (2-50 µL) and positive control (2-20 µL) to the wells of a 96-well plate. Adjust the final volume to 50 µL with 15-PGDH Assay Buffer.
-
Prepare a Reaction Mix containing the 15-PGDH substrate, NAD+, fluorometric probe, and developer in the assay buffer according to the kit manufacturer's instructions.
-
For samples with potential background fluorescence, prepare a Background Control Mix without the 15-PGDH substrate.
-
-
Measurement:
-
Add 50 µL of the Reaction Mix (or Background Control Mix) to the appropriate wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 10-40 minutes.
-
-
Calculation:
-
Subtract the 0 standard reading from all measurements.
-
Plot the NADH standard curve.
-
For each sample, choose two time points (t1 and t2) in the linear range of the kinetic read.
-
Calculate the change in fluorescence (ΔRFU = RFU2 - RFU1).
-
Determine the amount of NADH generated (B) by the sample using the standard curve.
-
Calculate the 15-PGDH activity using the formula: Activity (pmol/min/µL) = B / (Δt x V) x D Where: B = NADH amount (pmol), Δt = reaction time (min), V = sample volume (µL), and D = dilution factor.
-
Quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate and sensitive quantification of prostaglandins (B1171923) and their metabolites in complex biological matrices due to its high selectivity and specificity.[14]
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Deuterated internal standard (e.g., this compound-d4)
-
Organic solvents (e.g., hexane, ethyl acetate, methanol)
-
Citric acid and BHT (butylated hydroxytoluene) to prevent oxidation
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation and Extraction:
-
Thaw the biological sample on ice.
-
Spike the sample with a known amount of the deuterated internal standard.
-
Add citric acid and BHT to prevent degradation.
-
Perform liquid-liquid extraction with a solvent mixture such as hexane/ethyl acetate.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Alternatively, for cleaner samples, use solid-phase extraction (SPE) for purification and concentration.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., formic acid).
-
The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).
-
Quantification is performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For this compound, this would involve selecting the appropriate m/z transitions.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.
-
Conclusion
15-hydroxyprostaglandin dehydrogenase is a critical enzyme that tightly controls the biological activity of PGE2 through its conversion to the inactive metabolite this compound. Its role as a tumor suppressor and its potential as a therapeutic target for tissue regeneration highlight the importance of continued research into its function and regulation. The experimental protocols and quantitative data presented in this guide provide a valuable resource for scientists and drug development professionals working to unravel the complexities of prostaglandin signaling and to develop novel therapeutic strategies targeting this pathway.
References
- 1. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. pnas.org [pnas.org]
- 9. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 10. Table 1, SAR of 15-HPGD Inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. store.genprice.com [store.genprice.com]
- 14. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 13,14-Dihydro-15-keto-PGE2: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-Dihydro-15-keto-prostaglandin E2 (PGE-M) is a primary and abundant metabolite of prostaglandin (B15479496) E2 (PGE2), a critical lipid mediator involved in a myriad of physiological and pathological processes. Historically considered an inactive degradation product, recent evidence suggests that PGE-M may possess its own distinct biological activities, warranting a re-evaluation of its role in cellular signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological functions of 13,14-Dihydro-15-keto-PGE2, with a focus on experimental protocols and quantitative data to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is an eicosanoid, a class of signaling molecules derived from 20-carbon fatty acids. Its structure is characterized by a cyclopentanone (B42830) ring with two aliphatic side chains. Key structural features include a ketone group at position 15 and the saturation of the C13-C14 double bond, which distinguishes it from its precursor, 15-keto-PGE2.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (5Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | [1] |
| CAS Number | 363-23-5 | [2] |
| Chemical Formula | C₂₀H₃₂O₅ | [1] |
| Average Molecular Weight | 352.47 g/mol | [1] |
| Monoisotopic Molecular Weight | 352.224974 g/mol | [1] |
| SMILES | CCCCCC(=O)CC[C@H]1--INVALID-LINK--CC(=O)[C@@H]1C/C=C\CCCC(=O)O | [3] |
| InChI Key | CUJMXIQZWPZMNQ-XYYGWQPLSA-N | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility | Soluble in DMF (>100 mg/ml), DMSO (>100 mg/ml), Ethanol (>100 mg/ml), and PBS (pH 7.2) (>5 mg/ml) | [2] |
| Stability | Unstable in aqueous solutions, especially at high or low pH. It undergoes dehydration to form 13,14-dihydro-15-keto-PGA2 and can cyclize to 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2, a process accelerated by albumin. | [4][5][6] |
| Appearance | Commercially available as a solution in methyl acetate (B1210297) or ethanol. | [2][7] |
Synthesis and Metabolism
The primary route for the formation of this compound in vivo is through the enzymatic metabolism of PGE2. This process occurs in two main steps, primarily in the lungs, but also in other tissues.
Diagram 1: Metabolic Pathway of PGE2 to this compound
Caption: Enzymatic conversion of PGE2 to this compound.
Biological Activity and Signaling Pathways
For a long time, this compound was considered a biologically inactive metabolite. However, emerging research is beginning to challenge this view.
Interaction with Prostanoid Receptors
Studies have shown that this compound has a very low affinity for the PGE2 receptors, EP2 and EP4, and does not effectively induce adenylate cyclase activity through these receptors.[2][8]
Table 3: Receptor Binding and Functional Activity Data
| Receptor | Assay Type | Cell Line | Value | Reference |
| EP2 | Binding Affinity (Ki) | CHO | 12 µM | [2][8] |
| EP4 | Binding Affinity (Ki) | CHO | 57 µM | [2][8] |
| EP2 | Adenylate Cyclase Activity (EC₅₀) | CHO | >18 µM | [2][8] |
| EP4 | Adenylate Cyclase Activity (EC₅₀) | CHO | >38 µM | [2][8] |
Emerging Roles in Cellular Signaling
A recent study has implicated this compound in the alleviation of opioid-induced constipation. This effect is reportedly mediated through the 5-hydroxytryptamine (5-HT) pathway and involves the upregulation of the free fatty acid receptor 4 (FFAR4).[9]
Diagram 2: Proposed Signaling Pathway of this compound in Alleviating Opioid-Induced Constipation
Caption: Proposed FFAR4-mediated signaling cascade of this compound.
Pharmacokinetics
This compound has a short half-life in plasma, though it is longer than that of its parent compound, PGE2. This allows it to accumulate to detectable levels in circulation, making it a useful biomarker for in vivo PGE2 production.[3][7]
Table 4: Pharmacokinetic Parameters
| Species | Parameter | Value | Reference |
| Human | Plasma Half-life | ~9 minutes | [3] |
| Pig | Plasma Half-life (of PGF2α metabolite) | 14.97 ± 1.33 minutes |
Note: Data for the half-life of the PGF2α analog is provided for comparative purposes due to limited direct data for the PGE2 metabolite.
Experimental Protocols
Accurate quantification and biological characterization of this compound require robust experimental protocols that account for its inherent instability.
Quantification in Biological Samples by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a sensitive and specific method for the quantification of this compound. Due to its low volatility and thermal instability, derivatization is essential.[8][10]
Protocol Outline:
-
Sample Collection: Collect blood in tubes containing an anticoagulant and an antioxidant (e.g., EDTA and butylated hydroxytoluene). Centrifuge immediately to obtain plasma.
-
Internal Standard: Add a deuterated internal standard (e.g., this compound-d4) to the plasma sample for accurate quantification.[11]
-
Solid-Phase Extraction (SPE): Acidify the plasma and extract the prostaglandins (B1171923) using a C18 SPE cartridge.
-
Derivatization:
-
Oximation: Protect the ketone groups by forming methyloxime derivatives using methoxylamine hydrochloride. This step is crucial to prevent dehydration and cyclization.[8][10]
-
Esterification: Convert the carboxylic acid to a pentafluorobenzyl (PFB) ester using PFB bromide.
-
Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).
-
-
GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer operating in negative ion chemical ionization (NICI) mode for high sensitivity.
Diagram 3: Experimental Workflow for GC-MS Quantification
Caption: Workflow for the quantification of this compound by GC-MS.
Radioimmunoassay (RIA)
RIA is another sensitive method for the quantification of this compound. However, careful validation is required to avoid cross-reactivity with other prostaglandins and lipids.[2][12][13][14]
Protocol Outline:
-
Antibody Production: Raise polyclonal or monoclonal antibodies against a this compound-protein conjugate (e.g., BSA or thyroglobulin).[12][13]
-
Radiolabeled Tracer: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹²⁵I).
-
Sample Preparation: Extract this compound from plasma using organic solvents or SPE.
-
Assay: Incubate the sample or standard with the antibody and the radiolabeled tracer.
-
Separation: Separate the antibody-bound and free tracer (e.g., using charcoal, a second antibody, or magnetic beads).
-
Detection: Measure the radioactivity of the bound fraction using a scintillation counter or gamma counter.
-
Quantification: Determine the concentration of this compound in the sample by comparing its ability to displace the tracer with that of a standard curve.
FFAR4 Receptor Activation Assay
To investigate the biological activity of this compound on FFAR4, a cell-based reporter assay can be employed.
Protocol Outline (based on commercially available kits): [15][16]
-
Cell Culture: Use a cell line (e.g., HEK293) that transiently or stably expresses the human FFAR4 receptor and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of a response element (e.g., cAMP response element).
-
Cell Plating: Plate the cells in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a known FFAR4 agonist as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.
-
Signal Detection: Measure the reporter gene activity (e.g., luminescence or colorimetric signal) according to the manufacturer's instructions.
-
Data Analysis: Plot the signal as a function of the compound concentration and determine the EC₅₀ value.
Conclusion and Future Directions
This compound, the primary metabolite of PGE2, is more than just an inactive byproduct. While its interaction with classical prostanoid receptors is weak, emerging evidence points towards novel signaling roles, such as the activation of the FFAR4 receptor. Its relatively longer half-life compared to PGE2 makes it a valuable biomarker for monitoring PGE2 synthesis in vivo.
Future research should focus on elucidating the full spectrum of its biological activities and the downstream signaling pathways it modulates. The development of specific agonists and antagonists for its potential receptors will be crucial in dissecting its physiological and pathophysiological roles. Furthermore, the establishment of standardized and validated analytical methods is essential for accurate and reproducible measurements in clinical and research settings. A deeper understanding of this compound will undoubtedly provide new insights into the complex network of eicosanoid signaling and may reveal novel therapeutic targets for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 6. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. LIPID MAPS [lipidmaps.org]
- 9. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of prostaglandin E1 and its main metabolites after intracavernous injection and short-term infusion of prostaglandin E1 in patients with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the 13,14-Dihydro-15-keto-PGE2 Pathway in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandin (B15479496) E2 (PGE2) is a well-established, potent mediator of inflammation. Its biological activity is tightly regulated by a metabolic pathway that converts it into metabolites with differing activities. This technical guide provides a comprehensive overview of the enzymatic cascade that leads to the formation of 13,14-dihydro-15-keto-prostaglandin E2 (dhk-PGE2), its downstream signaling, and its evolving role in inflammatory processes. While traditionally considered an inactive metabolite, recent evidence suggests a more nuanced function for the dhk-PGE2 precursor, 15-keto-PGE2, and potential novel activities for dhk-PGE2 itself, independent of classical prostanoid receptors. This guide consolidates current knowledge, presents quantitative data, details experimental protocols, and provides visual diagrams of the key pathways to support further research and drug development in this area.
The Synthesis Pathway of 13,14-Dihydro-15-keto-PGE2
The metabolic conversion of the pro-inflammatory PGE2 to dhk-PGE2 is a two-step enzymatic process crucial for the termination of PGE2 signaling. This pathway involves the sequential action of two key enzymes: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 2 (PTGR2).
Step 1: Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The initial and rate-limiting step in PGE2 catabolism is the oxidation of the 15-hydroxyl group of PGE2 by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1]. This reaction yields 15-keto-prostaglandin E2 (15-keto-PGE2). The formation of this 15-keto derivative significantly reduces the biological activity of the prostaglandin at its classical receptors[2].
Step 2: Reduction by Prostaglandin Reductase 2 (PTGR2)
Subsequently, 15-keto-PGE2 is further metabolized by prostaglandin reductase 2 (PTGR2), also known as 15-oxoprostaglandin 13-reductase. This enzyme catalyzes the reduction of the 13,14-double bond of 15-keto-PGE2 to produce the stable, terminal metabolite, this compound (dhk-PGE2)[2].
Figure 1. Synthesis pathway of this compound from PGE2.
Signaling Pathways and Biological Activity
The biological effects of the dhk-PGE2 pathway are complex, with recent research challenging the long-held belief that these metabolites are simply inactive degradation products. The activity of the intermediate, 15-keto-PGE2, is of particular interest.
15-keto-PGE2 Signaling
Recent studies have revealed that 15-keto-PGE2 possesses anti-inflammatory and anti-oxidative properties, acting through pathways distinct from the classical PGE2 receptors.
-
PPAR-γ Activation: 15-keto-PGE2 has been identified as an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ)[3][4][5]. Activation of PPAR-γ by 15-keto-PGE2 can suppress inflammatory responses. For instance, in cholangiocarcinoma cells, 15-keto-PGE2-mediated PPAR-γ activation leads to the dissociation of a repressive complex, allowing for the activation of Smad2/3 signaling, which has tumor-suppressive effects[3].
-
Nrf2 Activation: 15-keto-PGE2 can induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2)[2][6]. This contributes to its anti-oxidative and anti-inflammatory effects. The α,β-unsaturated carbonyl moiety of 15-keto-PGE2 appears to be crucial for this activity, as its absence in dhk-PGE2 prevents the induction of HO-1[6].
-
EP Receptor Interaction: While less potent than PGE2, 15-keto-PGE2 can interact with the EP2 and EP4 receptors, albeit with lower affinity[1][2]. It may act as a partial agonist, potentially modulating and terminating PGE2-initiated signaling[1].
Figure 2. Anti-inflammatory and anti-oxidative signaling of 15-keto-PGE2.
This compound (dhk-PGE2) Activity
Historically, dhk-PGE2 has been considered biologically inactive, primarily due to its poor binding to the classical PGE2 receptors, EP2 and EP4[7][8]. However, recent findings suggest that it may have biological functions through alternative pathways.
-
5-HT Pathway Interaction: A 2023 study demonstrated that dhk-PGE2 can alleviate opioid-induced constipation[3][7]. This effect is mediated through the 5-hydroxytryptamine (5-HT) pathway. The study showed that dhk-PGE2 stimulates the secretion of 5-HT from enterochromaffin-like cells and modulates ion channel activity[3][7]. This suggests a novel signaling axis for dhk-PGE2 that is independent of prostanoid receptors and warrants further investigation in the context of inflammation, particularly in the gastrointestinal tract.
Figure 3. Proposed signaling of dhk-PGE2 in the gastrointestinal tract.
Quantitative Data
The levels of dhk-PGE2 can vary significantly depending on the biological matrix and the physiological or pathological state. The following tables summarize key quantitative data from the literature.
| Parameter | Molecule | Receptor | Value | Cell Type/System |
| Binding Affinity (Ki) | dhk-PGE2 | EP2 | 12 µM | CHO cells |
| dhk-PGE2 | EP4 | 57 µM | CHO cells | |
| Functional Activity (EC50) | dhk-PGE2 | EP2 | >18 µM | CHO cells (adenylate cyclase activity) |
| dhk-PGE2 | EP4 | >38 µM | CHO cells (adenylate cyclase activity) |
Table 1: Receptor Binding and Functional Activity of dhk-PGE2.[7][8]
| Condition | Biological Matrix | dhk-PGE2 Concentration | Reference |
| Normal Physiology | Plasma | 3-12 pg/mL (as total PGE metabolite) | [9] |
| Pregnancy (Third Trimester) | Plasma | Increased | [7][8] |
| Labor and Post-delivery | Plasma | Increased | [7][8] |
| Inflammatory Bowel Disease | Intestinal Tissue | Comparable to healthy tissue | [10] |
| Sepsis (LPS-induced in mice) | Plasma | Levels can be modulated by treatment | [11] |
| Diabetic Ketoacidosis | Plasma | Elevated | |
| Non-Small Cell Lung Cancer | Tumor Tissue | Decreased compared to adjacent non-cancerous tissue | [7][8] |
Table 2: Concentrations of dhk-PGE2 in Various Biological Samples and Conditions.
Experimental Protocols
Accurate quantification of dhk-PGE2 and its precursors is essential for studying their roles in inflammation. The following sections provide detailed methodologies for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of dhk-PGE2.
Sample Preparation:
-
Internal Standard: Add a deuterated internal standard (e.g., dhk-PGE2-d4) to the biological sample (plasma, tissue homogenate) to account for extraction losses and ionization variability[12].
-
Oximation: Immediately treat the sample with an oximating agent (e.g., hydroxylamine (B1172632) hydrochloride) in an aqueous solution. This step is crucial to stabilize the keto groups at positions 9 and 15, preventing dehydration and the formation of cyclic derivatives[12].
-
Extraction: Perform liquid-liquid extraction using an organic solvent such as ethyl acetate.
-
Derivatization:
-
Methylation: Methylate the carboxyl group using a reagent like diazomethane.
-
Silylation: Silylate the hydroxyl groups (at position 11 and on the oximes) using a reagent such as t-butyldimethylsilyl chloride to increase volatility for GC analysis[12].
-
GC-MS Analysis:
-
Column: Use a suitable capillary column for separation (e.g., a non-polar or medium-polarity column).
-
Ionization: Employ electron ionization (EI).
-
Detection: Use selected ion monitoring (SIM) to monitor specific fragment ions of the analyte and the internal standard for enhanced sensitivity and specificity.
Precision:
-
Intra-batch precision: Approximately 11.8%[12].
-
Inter-batch precision: Approximately 8.1% for 100 ng of the metabolite[12].
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for measuring dhk-PGE2 in a large number of samples. Commercial kits are available (e.g., from Cayman Chemical).
General Protocol (based on commercially available kits):
-
Sample Preparation:
-
Plasma and serum samples often require purification to remove interfering substances. This can be achieved by solid-phase extraction (SPE) using a C18 cartridge.
-
Urine and cell culture supernatants may sometimes be diluted with the assay buffer and used directly.
-
-
Assay Procedure (Competitive ELISA):
-
A specific antibody to dhk-PGE2 is pre-coated onto a microplate.
-
Samples and a known amount of enzyme-labeled dhk-PGE2 (tracer) are added to the wells.
-
During incubation, the dhk-PGE2 in the sample and the tracer compete for binding to the antibody.
-
After washing to remove unbound components, a substrate for the enzyme is added.
-
The color development is inversely proportional to the concentration of dhk-PGE2 in the sample.
-
The absorbance is read using a microplate reader, and the concentration is determined from a standard curve.
-
Kit Example (Cayman Chemical Prostaglandin E Metabolite ELISA Kit):
-
This kit measures total PGE metabolites by converting dhk-PGE2 and 13,14-dihydro-15-keto-PGA2 to a single stable derivative.
-
The assay involves an overnight derivatization step.
-
Samples are typically purified by acetone (B3395972) precipitation before the assay.
Figure 4. General experimental workflows for GC-MS and ELISA.
Conclusion and Future Directions
The this compound pathway represents a critical axis in the regulation of inflammation. While dhk-PGE2 itself has long been considered an inactive end-product, the emerging biological activities of its precursor, 15-keto-PGE2, as an anti-inflammatory and anti-oxidative mediator through PPAR-γ and Nrf2 signaling, present new therapeutic opportunities. Furthermore, the recent discovery of a potential role for dhk-PGE2 in the 5-HT pathway opens up exciting new avenues of research into its functions, particularly in the context of gastrointestinal inflammation and motility.
For researchers and drug development professionals, targeting the enzymes of this pathway, such as 15-PGDH and PTGR2, may offer novel strategies to modulate inflammatory responses. A deeper understanding of the direct biological effects of dhk-PGE2 and its potential interactions with receptors beyond the classical prostanoid family is a key area for future investigation. The development and refinement of robust analytical methods for the precise quantification of these metabolites will be paramount to advancing our knowledge of this complex and dynamic pathway.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002776) [hmdb.ca]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Metabolites this compound Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin E2 promotes intestinal inflammation via inhibiting microbiota-dependent regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 13,14-Dihydro-15-keto-PGE2 in Kidney Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a critical signaling molecule in the kidney, regulating a wide array of physiological processes including hemodynamics, sodium and water balance, and renin secretion. Its activity is tightly controlled through a robust metabolic pathway that leads to its inactivation. The final product of this pathway, 13,14-dihydro-15-keto-PGE2 (DHK-PGE2), has long been considered biologically inert. This technical guide provides a comprehensive overview of the synthesis and catabolism of PGE2 in the renal context, with a specific focus on the formation and potential, though largely unexplored, functions of DHK-PGE2. We will delve into the key enzymes and transporters governing this metabolic cascade, summarize the established roles of PGE2 in kidney physiology, and present the available data on the biological activity of its metabolites. Furthermore, this guide offers detailed experimental protocols for the analysis of these compounds, aiming to equip researchers with the necessary tools to further investigate the nuanced roles of prostaglandin metabolites in renal health and disease. While current evidence points to DHK-PGE2 as an inactive metabolite within the kidney, this document also highlights emerging research that may challenge this paradigm, suggesting new avenues for investigation in nephrology and drug development.
Introduction: The Significance of PGE2 in the Kidney
Prostaglandin E2 (PGE2) is the most abundant prostanoid synthesized in the kidney and a pivotal local regulator of renal function.[1] Its synthesis is stimulated by various physiological and pathophysiological cues, including hormones, shear stress, and inflammatory signals. Once produced, PGE2 exerts its effects in an autocrine and paracrine manner, binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are differentially expressed along the nephron and in the renal vasculature, allowing for a complex and segment-specific regulation of kidney function.[2][3]
The primary roles of PGE2 in the kidney include:
-
Regulation of Renal Hemodynamics: PGE2 acts as a vasodilator, particularly of the afferent arteriole, thereby influencing renal blood flow (RBF) and the glomerular filtration rate (GFR). This function is especially crucial in states of renal vasoconstriction, where PGE2 counteracts the effects of agents like angiotensin II and norepinephrine (B1679862) to preserve renal perfusion.[4][5][6]
-
Modulation of Salt and Water Excretion: PGE2 has a complex role in tubular transport. It generally promotes natriuresis and diuresis by inhibiting sodium reabsorption in the thick ascending limb of Henle and the collecting duct.[3][4] It also antagonizes the action of vasopressin in the collecting duct, thereby reducing water reabsorption.[5][7]
-
Stimulation of Renin Release: PGE2 can stimulate renin secretion from the juxtaglomerular apparatus, thus activating the renin-angiotensin-aldosterone system (RAAS).[7][8]
Given the potent and diverse effects of PGE2, its synthesis and degradation are meticulously controlled to ensure appropriate physiological responses. The rapid catabolism of PGE2 to inactive metabolites is a key aspect of this control.
The Metabolic Pathway of PGE2 to DHK-PGE2 in the Kidney
The biological activity of PGE2 is terminated through a two-step enzymatic process that results in the formation of this compound (DHK-PGE2). This pathway is highly efficient, ensuring that the actions of PGE2 are localized and transient.
Synthesis of PGE2
The synthesis of PGE2 begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGH2 by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, microsomal prostaglandin E synthase-1 (mPGES-1), mPGES-2, or cytosolic PGES (cPGES) catalyzes the isomerization of PGH2 to PGE2.[1][2] In the kidney, mPGES-1 is highly expressed in the collecting duct and is a major contributor to PGE2 biosynthesis.[1]
Transport and Catabolism of PGE2
For PGE2 to be catabolized, it must be transported into the cell. This is primarily mediated by the prostaglandin transporter (PGT), also known as solute carrier organic anion transporter family member 2A1 (SLCO2A1).[9]
Once inside the cell, the inactivation of PGE2 proceeds as follows:
-
Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): The first and rate-limiting step is the oxidation of the 15-hydroxyl group of PGE2 to a ketone, forming 15-keto-PGE2. This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This conversion results in a significant loss of biological activity.
-
Reduction by 15-Oxoprostaglandin Δ13-Reductase: Subsequently, the double bond at C13-C14 of 15-keto-PGE2 is reduced by 15-oxoprostaglandin Δ13-reductase (also known as prostaglandin reductase 1) to yield this compound.[10][11]
This metabolic cascade is summarized in the following diagram:
Biological Activity of DHK-PGE2: The Current Paradigm
Historically, both 15-keto-PGE2 and DHK-PGE2 have been considered biologically inactive metabolites. This is largely based on studies demonstrating their significantly reduced affinity for the known PGE2 receptors.
| Metabolite | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |
| This compound | EP2 | 12 µM | >18 µM (adenylate cyclase activity) |
| EP4 | 57 µM | >38 µM (adenylate cyclase activity) |
Table 1: Receptor Binding and Functional Activity of DHK-PGE2. Data from Cayman Chemical and LIPID MAPS Structure Database.[10][11]
The high Ki and EC50 values indicate that DHK-PGE2 is a very weak ligand for the EP2 and EP4 receptors and is unlikely to elicit a significant biological response through these receptors at physiological concentrations.
However, it is important to note that the biological activity of DHK-PGE2 has not been extensively studied, particularly within the kidney. A recent study, while not focused on renal physiology, found that DHK-PGE2 may have a role in alleviating opioid-induced constipation through the 5-hydroxytryptamine (5-HT) pathway.[12] This finding, though in a different biological context, suggests that DHK-PGE2 may not be entirely devoid of biological activity and could potentially interact with other receptor systems.
Potential for Future Research in Kidney Physiology
The established dogma of DHK-PGE2 as an inactive metabolite warrants re-examination in the context of renal physiology. Several key questions remain unanswered:
-
Does DHK-PGE2 have any affinity for other prostanoid receptors (EP1, EP3, FP, etc.) or other receptor families present in the kidney?
-
Could DHK-PGE2 act as a biased agonist or antagonist at PGE2 receptors, modulating signaling in a way not captured by simple adenylate cyclase assays?
-
Does DHK-PGE2 accumulate in the kidney under certain pathological conditions, and if so, what are the consequences?
-
Could DHK-PGE2 serve as a useful biomarker for renal PGE2 production or turnover in kidney disease?
Answering these questions will require dedicated research using modern pharmacological and analytical techniques.
Experimental Protocols
For researchers interested in investigating the role of DHK-PGE2 and other prostaglandin metabolites in the kidney, the following experimental protocols provide a starting point.
Measurement of DHK-PGE2 and other Prostaglandins (B1171923)
5.1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of prostaglandins and their metabolites due to its high sensitivity and specificity.
Sample Preparation (from Urine or Plasma):
-
Acidification: Acidify the sample (e.g., 1 mL of urine) to a pH of 3 with hydrochloric acid.
-
Oximation: Treat the sample with methyloxime hydrochloride to convert the ketone groups of DHK-PGE2 to O-methyloxime derivatives. This step is crucial to prevent the degradation of the molecule.[13]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., Sep-Pak) with methanol (B129727) followed by water.
-
Load the acidified and oximated sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the prostaglandins and their metabolites with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Internal Standard: For accurate quantification, a deuterated internal standard, such as this compound-d4 or -d9, should be added to the sample at the beginning of the preparation process.[14][15]
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution profile. A typical mobile phase consists of water with a small percentage of acid (e.g., 0.1% acetic acid or formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol with the same acid concentration as mobile phase B.[16][17]
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for DHK-PGE2 and other target analytes.
5.1.2. Enzyme-Linked Immunosorbent Assay (ELISA)
While less specific than LC-MS/MS, ELISA can be a useful tool for high-throughput screening. Commercially available ELISA kits exist for PGE2 and for the stable metabolite of PGF2α, 13,14-dihydro-15-keto-PGF2α (PGFM).[18][19][20][21][22] While a specific ELISA for DHK-PGE2 is not as common, the principles of a competitive ELISA would apply.
General ELISA Protocol (Competitive Assay):
-
Coating: A microplate is pre-coated with an antibody specific to the target analyte (or a capture antibody).
-
Competition: The sample (containing an unknown amount of the analyte) and a fixed amount of enzyme-conjugated analyte are added to the wells. They compete for binding to the primary antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, which generates a colorimetric signal.
-
Detection: The intensity of the color is measured using a microplate reader. The signal is inversely proportional to the concentration of the analyte in the sample.
-
Standard Curve: A standard curve is generated using known concentrations of the analyte to quantify the amount in the samples.
In Vitro Functional Assays
To investigate the potential biological activity of DHK-PGE2 in renal cells, a variety of in vitro assays can be employed.
5.2.1. Receptor Binding Assays:
-
Radioligand Binding: Use a radiolabeled ligand for a specific receptor (e.g., [3H]-PGE2 for EP receptors) and measure the ability of unlabeled DHK-PGE2 to displace the radioligand from its binding site on cell membranes expressing the receptor of interest.
-
Fluorescence-Based Assays: Utilize fluorescently labeled ligands or antibodies to assess binding in a similar competitive format.
5.2.2. Second Messenger Assays:
-
cAMP Measurement: For receptors coupled to Gs or Gi (like EP2, EP4, and EP3), measure changes in intracellular cyclic AMP (cAMP) levels in response to DHK-PGE2 stimulation using commercially available ELISA or FRET-based assays.
-
Calcium Mobilization: For receptors coupled to Gq (like EP1), measure changes in intracellular calcium concentration using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).
5.2.3. Cell-Based Functional Assays:
-
Renal Tubular Transport: Use primary cultures of renal tubular cells or established cell lines (e.g., mpkCCD cells for collecting duct) grown on permeable supports to measure changes in ion transport (e.g., using Ussing chambers) or water permeability in response to DHK-PGE2.
-
Podocyte Function: Investigate the effects of DHK-PGE2 on podocyte morphology, permeability, and expression of key structural proteins.
Conclusion
This compound is the terminal and most abundant metabolite of PGE2. The current body of evidence strongly suggests that it is a biologically inactive compound in the kidney, primarily due to its poor affinity for the known PGE2 receptors. Its formation represents the final step in the rapid inactivation of the potent signaling molecule PGE2, a process essential for the precise regulation of renal physiology.
However, the field of prostaglandin research is continually evolving, and the possibility that DHK-PGE2 may have as-yet-undiscovered biological roles cannot be entirely dismissed. The recent finding of its activity in the gastrointestinal tract underscores the need for a more thorough investigation of this metabolite's potential functions, including in the complex environment of the kidney. The experimental protocols outlined in this guide provide a framework for researchers to rigorously explore the biology of DHK-PGE2 and other prostaglandin metabolites, which may ultimately lead to a more complete understanding of renal physiology and the development of novel therapeutic strategies for kidney diseases.
References
- 1. Physiological and pathophysiological implications of PGE2 and the PGE2 synthases in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 receptors as therapeutic targets in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Renal prostaglandin synthesis. Sites of production and specific actions of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandins and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 9. researchgate.net [researchgate.net]
- 10. LIPID MAPS [lipidmaps.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Metabolites this compound Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. 13,14-dihydro-15-keto Prostaglandin E2-d9 - Biochemicals - CAT N°: 19348 [bertin-bioreagent.com]
- 16. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mybiosource.com [mybiosource.com]
- 19. arborassays.com [arborassays.com]
- 20. caymanchem.com [caymanchem.com]
- 21. caymanchem.com [caymanchem.com]
- 22. mybiosource.com [mybiosource.com]
A Technical Guide on 13,14-Dihydro-15-keto-PGE2 in Opioid-Induced Constipation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patients' quality of life. The pathophysiology of OIC is multifactorial, primarily involving the activation of μ-opioid receptors in the gastrointestinal tract, which leads to decreased motility and fluid secretion. Recent research has identified a potential therapeutic avenue in a metabolite of prostaglandin (B15479496) E2 (PGE2), namely 13,14-dihydro-15-keto-PGE2 (DHK-PGE2). This technical guide provides an in-depth overview of the emerging role of DHK-PGE2 in mitigating OIC, with a focus on its mechanism of action, relevant experimental protocols, and quantitative data from preclinical studies.
Mechanism of Action: The 5-HT Pathway and FFAR4
Emerging evidence suggests that DHK-PGE2 alleviates OIC through a mechanism involving the serotonin (B10506) (5-hydroxytryptamine, 5-HT) pathway. A key study has demonstrated that DHK-PGE2, a metabolite associated with the probiotic Bifidobacterium animalis F1-7, can effectively ameliorate OIC.[1] The proposed mechanism involves the upregulation of Free Fatty Acid Receptor 4 (FFAR4), which in turn stimulates the secretion of 5-HT from enterochromaffin (EC) cells.[1]
Serotonin is a critical regulator of gastrointestinal motility.[2][3][4] Upon release, 5-HT can activate various receptor subtypes on enteric neurons to initiate peristaltic reflexes and promote intestinal transit.[2][3] Specifically, activation of 5-HT4 receptors on enteric neurons is known to accelerate propulsive motility. By stimulating 5-HT release, DHK-PGE2 appears to counteract the inhibitory effects of opioids on gut motility.
The signaling cascade is thought to proceed as follows: DHK-PGE2 acts as a ligand for FFAR4 on enteroendocrine cells. Activation of FFAR4, a Gq/11-coupled receptor, leads to an increase in intracellular calcium, which triggers the release of 5-HT.[5] This released 5-HT then acts on its receptors, particularly 5-HT4 receptors, on enteric neurons to stimulate acetylcholine (B1216132) release and enhance smooth muscle contraction, thereby promoting intestinal transit.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies investigating the effects of DHK-PGE2 on OIC-related parameters.
Table 1: In Vitro Effects of DHK-PGE2 on Serotonin (5-HT) Secretion
| Parameter | Cell Line | DHK-PGE2 Concentration | Outcome | Reference |
| 5-HT Secretion | PC-12 | 30 ng/mL | 408.95 ± 1.18 ng/mL | [1] |
| FFAR4 Protein Expression (relative to β-actin) | PC-12 | Not specified | 0.81 ± 0.02 | [1] |
Table 2: In Vivo Efficacy of DHK-PGE2 in an Opioid-Induced Constipation Model
| Animal Model | Opioid Used | DHK-PGE2 Dosage | Key Findings | Reference |
| Mouse | Loperamide (B1203769) | 20 mg/kg body weight | Potential improvement in OIC | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of DHK-PGE2 in OIC research.
Loperamide-Induced Constipation Mouse Model
This is a widely used and reproducible model for studying OIC.[2][4][6][7]
-
Animals: Male ICR or C57BL/6 mice (6-8 weeks old) are commonly used.[6]
-
Induction of Constipation:
-
Administer loperamide hydrochloride, a peripherally acting μ-opioid receptor agonist, to induce constipation.[6]
-
Dosage and Administration:
-
Oral Gavage: 10 mg/kg body weight. Dissolve loperamide in 0.9% saline or 0.5% carboxymethyl cellulose (B213188) sodium to a concentration of 1 mg/mL.[6]
-
Subcutaneous Injection: 4-5 mg/kg body weight. Prepare the loperamide solution in 0.9% saline.[6]
-
-
Administer loperamide twice daily for a period of 2 weeks to establish a chronic constipation model.[8]
-
-
Evaluation of Constipation:
-
Fecal Parameters: House individual mice in metabolic cages to collect fecal pellets over a defined period (e.g., 2-6 hours). Measure the number, wet weight, and dry weight of the pellets to calculate fecal water content.[6]
-
Fecal water content (%) = [(Wet weight - Dry weight) / Wet weight] x 100
-
-
Gastrointestinal Transit Time (Charcoal Meal Test):
-
Fast mice for 18-24 hours with free access to water. A 5% dextrose solution can be provided for the first 8 hours to prevent hypoglycemia.
-
Administer the test compound (e.g., DHK-PGE2) at the desired dose and route.
-
After a specified time (e.g., 20 minutes), orally administer 0.3 mL of a charcoal meal suspension (e.g., 5% charcoal in 10% gum arabic).[6]
-
After 30 minutes, euthanize the mice by cervical dislocation.
-
Dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the intestinal transit ratio:
-
Intestinal transit ratio (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100
-
-
-
In Vitro Serotonin (5-HT) Release Assay using PC-12 Cells
PC-12 cells, derived from a rat pheochromocytoma, are a useful model for studying the release of catecholamines, including serotonin, upon differentiation into a neuron-like phenotype.[1][9][10][11][12]
-
Cell Culture and Differentiation:
-
Culture PC-12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
To induce differentiation, plate the cells on collagen-coated dishes and switch to a low-serum medium (e.g., 1% horse serum) containing Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL.[9][11][12]
-
Maintain the cells in the differentiation medium for at least 72 hours, replacing the medium every 2-3 days. Differentiated cells will exhibit neurite outgrowth.[11]
-
-
Serotonin Release Experiment:
-
Plate differentiated PC-12 cells in 96-well plates.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with the test compound (DHK-PGE2) at the desired concentration (e.g., 30 ng/mL) for a specified time.
-
Collect the cell culture supernatant.
-
-
Quantification of Serotonin:
-
Use a commercially available Serotonin ELISA kit to measure the concentration of 5-HT in the collected supernatant.[13]
-
Follow the manufacturer's protocol, which typically involves a competitive immunoassay where the amount of color produced is inversely proportional to the amount of serotonin in the sample.
-
Western Blot for FFAR4 Protein Expression
This technique is used to quantify the expression levels of the FFAR4 protein in cell lysates.
-
Protein Extraction:
-
Lyse the PC-12 cells (or other relevant cells) using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate 25 µg of total protein per lane on a 12% SDS-polyacrylamide gel.[14]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour.
-
Incubate the membrane with a primary antibody specific for FFAR4/GPR120 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Quantification:
-
Quantify the band intensity using densitometry software.
-
Normalize the FFAR4 band intensity to that of a loading control (e.g., β-actin) to determine the relative protein expression.
-
Whole-Cell Patch Clamp for Potassium Ion Currents
This electrophysiological technique can be used to measure changes in ion channel activity in response to DHK-PGE2. The abstract of the key paper mentions changes in potassium ion currents in PC-12 cells.[1]
-
Cell Preparation: Use differentiated PC-12 cells as described above.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.
-
Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.[15]
-
-
Recording:
-
Obtain a whole-cell patch clamp configuration on a differentiated PC-12 cell.
-
In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -70 mV).
-
Apply voltage steps to elicit potassium currents.
-
Perfuse the cell with the external solution containing DHK-PGE2 and record any changes in the potassium currents.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed signaling pathway of DHK-PGE2 in alleviating OIC and a typical experimental workflow.
Conclusion
The metabolite this compound shows promise as a novel therapeutic agent for opioid-induced constipation. Its unique mechanism of action, involving the FFAR4/5-HT pathway, offers a new target for drug development that is distinct from conventional laxatives and peripherally acting μ-opioid receptor antagonists. Further research is warranted to fully elucidate the signaling cascade, confirm its efficacy and safety in more extensive preclinical models, and ultimately translate these findings into clinical applications for the management of OIC. This guide provides a foundational resource for researchers embarking on the investigation of this promising compound.
References
- 1. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 2. FFAR4 Is Involved in Regulation of Neurotensin Release From Neuroendocrine Cells and Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Charcoal Meal Test for Gastrointestinal Transit Analysis [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Enterochromaffin 5-HT cells – A major target for GLP-1 and gut microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin induces the migration of PC12 cells via the serotonin receptor 6/cAMP/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research [mdpi.com]
- 12. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of colonic mucosal 5-HT(4) receptors accelerates propulsive motility and inhibits visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medium.com [medium.com]
An In-depth Technical Guide to 13,14-Dihydro-15-keto-PGE2: From Discovery to Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydro-15-keto-prostaglandin E2 (PGE2-M) is the primary circulating metabolite of prostaglandin (B15479496) E2 (PGE2), a pivotal lipid mediator involved in a myriad of physiological and pathological processes. Historically regarded as an inactive breakdown product, recent evidence has begun to unveil a more complex role for PGE2-M, suggesting it may possess biological activities and serve as a valuable biomarker in various clinical contexts. This technical guide provides a comprehensive overview of the discovery, history, biological formation, and analytical methodologies for 13,14-dihydro-15-keto-PGE2. It further delves into its emerging roles in signaling pathways and its clinical implications, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support advanced research and drug development endeavors.
Discovery and History
The journey to understanding this compound began with the study of prostaglandin metabolism. In the early 1970s, Hamberg and Samuelsson made seminal contributions by elucidating the metabolic fate of PGE1 and PGE2 in humans.[1] Their work identified a series of enzymatic conversions that lead to the inactivation of the parent prostaglandins (B1171923). This research established that the initial and rate-limiting step in PGE2 catabolism is the oxidation of the 15-hydroxyl group, followed by the reduction of the 13,14-double bond, resulting in the formation of this compound.[2][3] This metabolite was found to be the most abundant and stable derivative of PGE2 in the circulation, making it a reliable indicator of systemic PGE2 production.[4][5]
Biosynthesis and Metabolism
The formation of this compound is a two-step enzymatic process that primarily occurs intracellularly following the reuptake of PGE2 from the extracellular space.
Step 1: Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The first and rate-limiting step is the oxidation of the biologically active PGE2 to the largely inactive 15-keto-PGE2.[6][7] This reaction is catalyzed by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[6][8]
Step 2: Reduction by 15-Oxoprostaglandin Δ13-Reductase (PTGR)
Subsequently, 15-keto-PGE2 is rapidly converted to this compound by the action of 15-oxoprostaglandin Δ13-reductase (also known as prostaglandin reductase, PTGR).[4][5] This enzyme catalyzes the reduction of the double bond at carbon 13 and 14.[9][10]
Further metabolism of this compound can occur through beta- and omega-oxidation, leading to the formation of shorter-chain metabolites that are eventually excreted in the urine.[5]
Metabolic pathway of PGE2 to this compound.
Quantitative Data
The concentration of this compound in biological fluids is a key indicator of PGE2 synthesis. Below are tables summarizing some of the reported quantitative data.
Table 1: Receptor Binding and Activity
| Compound | Receptor | Assay Type | Ki (µM) | EC50 (µM) | Cell Line | Reference |
| This compound | EP2 | Binding | 12 | >18 (Adenylate Cyclase Activity) | CHO | [4][5] |
| This compound | EP4 | Binding | 57 | >38 (Adenylate Cyclase Activity) | CHO | [4][5] |
Table 2: Plasma Concentrations in Physiological and Pathological Conditions
| Condition | Species | Sample | Concentration | Method | Reference |
| Normal Fasting Subjects | Human | Plasma | 3-12 pg/mL (for parent PGE2) | ELISA | [11] |
| Normal Ovulatory Women | Human | Plasma | 65.6 - 107.1 pg/mL | RIA | [12] |
| Third Trimester of Pregnancy | Human | Plasma | Increased | - | [4][5] |
| Labor and Delivery | Human | Plasma | Increased | - | [4][5] |
| Diabetic Ketoacidosis | Human | Plasma | Elevated | - | [2] |
| Non-Small Cell Lung Cancer | Human | Tumor Tissue | Decreased (compared to adjacent non-cancerous tissue) | - | [4][5] |
| Bronchial Cancer (pre-operative) | Human | Serum | Significantly elevated | RIA | [13] |
Experimental Protocols
Accurate quantification of this compound is crucial for research. The following sections provide an overview of commonly used experimental methodologies.
Sample Collection and Preparation
Proper sample handling is critical to prevent artifactual formation of prostaglandins. For plasma collection, it is recommended to use vacutainers containing sodium citrate, heparin, or EDTA.[14] Samples should be immediately placed on ice and centrifuged at low temperatures to separate plasma. Due to the instability of the molecule, which can undergo dehydration and cyclization, immediate analysis or storage at -80°C is recommended.[14][15] For analytical methods like GC-MS and RIA, extraction from the biological matrix is typically required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of this compound.
Methodology Overview:
-
Internal Standard: A deuterated internal standard, such as this compound-d4, is added to the sample for accurate quantification.[15][16]
-
Extraction: The sample is extracted using an organic solvent.
-
Derivatization: To improve volatility and thermal stability for GC analysis, the molecule is derivatized. This often involves:
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph for separation, followed by detection and quantification by the mass spectrometer.
Workflow for GC-MS analysis of this compound.
Radioimmunoassay (RIA)
RIA is a competitive binding assay that offers high sensitivity for the detection of this compound.
Methodology Overview:
-
Antibody Production: Specific antibodies against this compound are raised in animals by immunizing them with a conjugate of the metabolite and a carrier protein.[12][17]
-
Assay Principle: A known quantity of radiolabeled this compound competes with the unlabeled metabolite in the sample for a limited number of antibody binding sites.
-
Procedure:
-
The sample (or standard) is incubated with the specific antibody and a fixed amount of radiolabeled tracer.
-
The antibody-bound fraction is separated from the free fraction.
-
The radioactivity of the bound fraction is measured.
-
-
Quantification: The concentration of the metabolite in the sample is determined by comparing its ability to displace the radiolabeled tracer with a standard curve.
It is important to note that cross-reactivity with other prostaglandins and fatty acids can be a limitation, and prior chromatographic purification of the sample may be necessary to ensure specificity.[16]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another competitive immunoassay that is more commonly used due to its non-radioactive nature.
Methodology Overview:
-
Assay Principle: This assay is based on the competition between this compound in the sample and a fixed amount of a tracer (the metabolite conjugated to an enzyme like acetylcholinesterase) for a limited number of antibody binding sites.[14]
-
Procedure:
-
A microplate is pre-coated with an antibody that captures the primary antibody.
-
The sample (or standard), the specific antibody, and the enzyme-linked tracer are added to the wells and incubated.
-
After washing, a substrate for the enzyme is added, which develops a colored product.
-
The intensity of the color is inversely proportional to the concentration of the metabolite in the sample and is measured using a plate reader.[1][18]
-
-
Quantification: A standard curve is generated to determine the concentration of this compound in the samples.
Workflow for ELISA analysis of this compound.
Signaling Pathways and Biological Roles
While this compound has long been considered biologically inactive, particularly in comparison to its potent precursor PGE2, emerging research is beginning to challenge this dogma.
Interaction with Prostaglandin Receptors:
Studies in CHO cells have shown that this compound has a significantly lower binding affinity for the EP2 and EP4 receptors compared to PGE2, and it does not effectively induce adenylate cyclase activity.[4][5] This suggests that at physiological concentrations, it is unlikely to be a major agonist at these receptors.
Emerging Roles of the Metabolic Pathway:
Recent research has focused on the biological activities of the intermediate metabolite, 15-keto-PGE2. It has been shown to act as a ligand for the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of inflammation and metabolism.[19][20][21] Furthermore, 15-keto-PGE2 has been described as a "switched agonist," potentially taking over the actions of PGE2 to gradually terminate inflammatory reactions by acting as a partial agonist at EP2 and EP4 receptors.[6][22]
A study on breast cancer cells demonstrated that while 15-keto-PGE2 could inhibit STAT3 signaling, this compound was unable to do so, suggesting that the α,β-unsaturated carbonyl group present in 15-keto-PGE2, but absent in its dihydro metabolite, is crucial for this specific activity.[23]
Gastrointestinal Motility:
A recent study has implicated this compound in the alleviation of opioid-induced constipation. The study found that this metabolite, associated with the probiotic Bifidobacterium animalis F1-7, could stimulate the secretion of serotonin (B10506) (5-HT), a key neurotransmitter in the regulation of gut motility. This suggests a potential therapeutic role for this compound in gastrointestinal disorders.
Signaling pathways of PGE2 and its metabolites.
Clinical Significance and Future Directions
The measurement of this compound has significant clinical utility as a biomarker for in vivo PGE2 production. Its longer half-life compared to the parent PGE2 makes it a more reliable and practical analyte for clinical studies.[11] Elevated levels have been associated with conditions of increased PGE2 synthesis, such as labor and certain inflammatory states, while decreased levels in some tumor tissues may reflect alterations in prostaglandin metabolism in cancer.
The emerging evidence for the biological activity of PGE2 metabolites, including the potential role of this compound in gastrointestinal function, opens up new avenues for research and therapeutic development. Future studies should focus on:
-
Elucidating the specific molecular targets and signaling pathways of this compound.
-
Investigating its role in a broader range of physiological and pathological conditions.
-
Exploring its potential as a therapeutic agent or a target for drug development, particularly in the context of gastrointestinal disorders and inflammation.
References
- 1. ELISA Kit [ABIN577676] - Fecal, Serum, Urine [antibodies-online.com]
- 2. Plasma level of this compound in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. LIPID MAPS [lipidmaps.org]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Radioimmunoassay for 13, 14-dihydro-15-ketoprostaglandin F2 alpha and its application in normo- and anovulatory women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Perioperative behavior of prostaglandin E2 (PGE2) and 13,14-dihydro-15-keto-PGF2 alpha (DHK-PGF2 alpha) in the serum in bronchial cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. A radioimmunoassay for 13, 14-dihydro-15-keto prostaglandin F2alpha with chromatography and internal recovery standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mybiosource.com [mybiosource.com]
- 19. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: 13,14-Dihydro-15-keto-PGE2 as a Biomarker for Prostaglandin (B15479496) E2 Synthesis
This guide provides a comprehensive overview of 13,14-dihydro-15-keto-prostaglandin E2 (PGE-M) as a crucial biomarker for the systemic synthesis of Prostaglandin E2 (PGE2). Given the therapeutic and pathological significance of PGE2, accurate assessment of its production is vital in various fields of research and drug development.
Introduction: The Challenge of Measuring PGE2
Prostaglandin E2 (PGE2) is a principal eicosanoid, a lipid mediator derived from arachidonic acid, that plays a pivotal role in a multitude of physiological and pathological processes, including inflammation, pain, fever, tissue repair, and cancer.[1][2] It exerts its diverse effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4, each triggering different intracellular signaling cascades.[3][4]
Direct measurement of PGE2 in systemic circulation is fraught with challenges due to its extremely short half-life, estimated to be around 30 seconds.[5] It is rapidly cleared and metabolized, primarily in the lungs, making its plasma concentrations low and highly variable. This instability necessitates a more reliable method to assess in vivo PGE2 production. The solution lies in measuring its stable metabolites, with this compound being the primary and most abundant circulating metabolite.[6][7] This guide details the rationale, methodologies, and applications of using this metabolite as a surrogate biomarker for PGE2 synthesis.
Metabolic Pathway: From PGE2 to its Stable Metabolite
The biological activity of PGE2 is terminated through a rapid, two-step enzymatic process. The measurement of the final product of this pathway provides a time-integrated index of PGE2 synthesis.
-
Oxidation: The first and rate-limiting step is the oxidation of the hydroxyl group at C-15, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This reaction forms 15-keto-PGE2.[8]
-
Reduction: Subsequently, the double bond at C-13 is reduced by 15-oxoprostaglandin Δ13-reductase (also known as Prostaglandin Reductase 2, PTGR2), yielding the stable and biologically inactive metabolite, this compound.[8][9][10]
This metabolite has a much longer half-life in circulation compared to the parent PGE2, making it a more robust and reliable biomarker.[11][12]
Data Presentation: Quantitative Analysis
The utility of this compound as a biomarker is supported by its quantifiable presence in various biological matrices. While absolute concentrations can vary significantly based on the analytical method, species, and physiological state, the following tables summarize representative data.
Table 1: Performance of Analytical Methods for this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) for PGFM* |
| Sensitivity | 2 ng in tissue incubates[13] | ~15 pg/mL (80% B/B₀)[14] |
| Assay Range | Not specified | 2.3 - 5,000 pg/mL[14] |
| Intra-batch Precision (CV%) | 11.8%[13] | Not specified |
| Inter-batch Precision (CV%) | 8.1% (for 100 ng)[13] | Not specified |
| Cross-reactivity | High specificity | 13,14-dihydro-15-keto PGE2: 2.7%15-keto PGF2α: 1.8%PGE2/PGD2: <0.01%[14] |
*Data for the closely related PGF2α metabolite (PGFM) is provided as a representative example of immunoassay performance.
Table 2: Biological Levels of this compound
| Biological Context | Sample Type | Finding | Reference |
| Pregnancy & Labor | Maternal Plasma | Levels are increased in the third trimester and during/after labor. | [6][7] |
| Lung Cancer | Tumor Tissue | Levels are decreased in non-small cell lung cancer (NSCLC) tissue compared to adjacent non-cancerous tissue. | [6][7] |
| Inflammatory Bowel Disease | Mouse Model | Concentrations were increased two-fold in IBD mice compared to healthy controls. | [15] |
| Opioid-Induced Constipation | Mouse Model | The metabolite was identified as a key factor in alleviating constipation. | [16] |
Experimental Protocols for Quantification
Accurate quantification of this compound is achievable through several analytical techniques, primarily immunoassays and mass spectrometry.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for analyzing large numbers of samples. The most common format is a competitive assay.
Principle: The assay is based on the competition between the this compound in the sample and a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of the unlabeled metabolite in the sample.
Detailed Methodology (General Protocol):
-
Sample Preparation:
-
Plasma: Collect blood in vacutainers containing an anticoagulant (e.g., EDTA or heparin). Centrifuge to separate plasma and store at -80°C.[17] Purification using solid-phase extraction (SPE) may be required to remove interfering substances.
-
Urine/Cell Culture Media: Centrifuge to remove debris. Samples may be used directly or after extraction, depending on the expected concentration and matrix complexity.
-
-
Assay Procedure:
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of this compound by performing serial dilutions.
-
Plate Loading: Pipette standards and samples into wells of a microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Competitive Reaction: Add the enzyme-conjugated tracer (e.g., linked to Acetylcholinesterase or HRP) and the specific primary antibody to each well.
-
Incubation: Cover the plate and incubate for a specified time (e.g., 1-18 hours) at room temperature or 4°C to allow for competitive binding.[14][18]
-
Washing: Aspirate the contents of the wells and wash multiple times with a wash buffer to remove unbound reagents.
-
Substrate Development: Add a chromogenic substrate (e.g., TMB for HRP). The enzyme on the bound tracer will catalyze a color change.
-
Stopping Reaction: Add a stop solution to halt the reaction.
-
-
Data Analysis:
-
Measure the absorbance (optical density) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantification, offering high sensitivity and specificity by separating the analyte from the matrix and identifying it based on its unique mass-to-charge ratio.
Principle: Samples are first extracted and concentrated. The extract is then injected into a liquid chromatograph (LC) for separation. The separated components are ionized and introduced into a tandem mass spectrometer (MS/MS), which isolates the parent ion of the target analyte, fragments it, and detects a specific fragment ion. This two-stage filtering (Multiple Reaction Monitoring or MRM) provides excellent specificity.
Detailed Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Spike the sample (e.g., 500 µL plasma) with a deuterated internal standard (e.g., d4-PGE-M) to correct for extraction loss and matrix effects.[19]
-
Acidify the sample (e.g., with citric acid) and add an antioxidant like butylated hydroxytoluene (BHT).[19]
-
Condition an SPE column (e.g., C18) with methanol (B129727) followed by water.[20]
-
Load the sample onto the column.
-
Wash the column with a non-polar solvent (e.g., 10% methanol, then hexane) to remove interfering lipids.[19][20]
-
Elute the analyte with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).[19][20]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.
-
-
LC Separation:
-
Column: A reverse-phase C18 column is typically used.[20]
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous solvent with a weak acid (e.g., 0.1% acetic or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[21]
-
Flow Rate: Typically in the range of 0.3-0.4 mL/min.[21]
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.[21][22]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment).
-
Optimization: The collision energy and other MS parameters are optimized to maximize the signal for the specific parent-to-fragment transition.
-
-
Data Analysis:
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The peak area ratio of the analyte to the internal standard is plotted against concentration.
-
The concentration in the unknown samples is determined from this calibration curve.
-
Context: PGE2 Signaling Pathways
Understanding the downstream effects of PGE2 underscores the importance of accurately measuring its synthesis. PGE2 signaling is complex, with its effects being highly dependent on the expression pattern of its four receptor subtypes (EP1-4) in a given cell or tissue. Unlike its parent compound, this compound is generally considered biologically inactive, as it does not bind effectively to EP receptors.[6][7]
-
EP1 Receptor: Coupled to Gq protein, its activation increases intracellular calcium levels.[1]
-
EP2 and EP4 Receptors: Coupled to Gs protein, they activate adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA).[1][3][4]
-
EP3 Receptor: Coupled to Gi protein, it inhibits adenylyl cyclase, leading to decreased cAMP levels.[1]
The balance of these opposing signals dictates the ultimate cellular response, which can range from pro-inflammatory to anti-inflammatory.
Conclusion
This compound has been firmly established as a reliable and indispensable biomarker for quantifying systemic PGE2 synthesis. Its stability and relatively high concentration in circulation overcome the significant challenges associated with the direct measurement of its parent compound. With well-validated and sensitive analytical methods like ELISA and LC-MS/MS, researchers and clinicians can accurately assess the activity of the cyclooxygenase pathways. This capability is critical for understanding the role of PGE2 in health and disease and for the development of novel therapeutics targeting this important signaling pathway. Careful sample handling and adherence to robust analytical protocols are paramount to generating accurate and reproducible data.
References
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LIPID MAPS [lipidmaps.org]
- 7. caymanchem.com [caymanchem.com]
- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 9. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Prostaglandin Reductase 2, a Putative Oncogene Overexpressed in Human Pancreatic Adenocarcinoma, Induces Oxidative Stress-Mediated Cell Death Involving xCT and CTH Gene Expressions through 15-Keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Metabolites this compound Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. ELISA Kit [ABIN577676] - Fecal, Serum, Urine [antibodies-online.com]
- 19. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Methodological & Application
Application Note: Quantification of 13,14-Dihydro-15-keto-Prostaglandin E2 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation and plays a crucial role in various physiological and pathological processes. Due to its very short half-life in circulation, direct measurement of PGE2 is often impractical for assessing its systemic production. Instead, its more stable downstream metabolites are quantified. 13,14-dihydro-15-keto-PGE2 (PGE-M) is the primary metabolite of PGE2 found in plasma, making it a reliable biomarker for endogenous PGE2 synthesis.[1][2] This document provides detailed protocols for the accurate measurement of PGE-M in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
PGE2 Metabolic Pathway
PGE2 is rapidly converted in two steps to its more stable metabolite, PGE-M. First, the 15-hydroxyl group is oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Subsequently, the C13-C14 double bond is reduced by 15-oxo-prostaglandin Δ13-reductase, yielding this compound.[1][2]
Recommended Analytical Methods
The gold standard for quantifying small molecules like PGE-M from complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity. Immunoassays (ELISA) offer a higher-throughput, lower-cost alternative, though they may be susceptible to cross-reactivity.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a robust method for PGE-M quantification using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.
Experimental Workflow Diagram
Detailed Protocol:
-
Plasma Collection and Preparation:
-
Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Transfer the plasma supernatant to a clean polypropylene (B1209903) tube and store at -80°C until analysis.
-
-
Sample Extraction (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
Spike 1 mL of plasma with an internal standard (e.g., this compound-d4) to a final concentration of ~100 pg/mL.[3]
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., 1% formic acid). This step is critical for efficient recovery.[4]
-
Condition an SPE cartridge (e.g., Octadecyl C18) with 1-2 mL of methanol (B129727) followed by 1-2 mL of water.
-
Load the acidified plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1-2 mL of water to remove salts and polar impurities.
-
Elute the analyte with 1-2 mL of a suitable organic solvent like methyl acetate (B1210297) or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at ~20% B, ramp to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Table 1: Example MRM Transitions for PGE-M Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PGE-M | 351.2 | 271.2 | -20 to -30 |
| PGE-M-d4 (IS) | 355.2 | 275.2 | -20 to -30 |
| Note: Mass transitions and collision energies must be optimized for the specific instrument used. |
Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits for PGE-M are commercially available and provide a convenient method for quantification. The principle is based on the competition between unlabeled PGE-M in the sample and a fixed amount of labeled PGE-M (e.g., conjugated to an enzyme) for a limited number of antibody binding sites.
Detailed Protocol:
-
Sample Preparation:
-
Plasma samples may require purification (e.g., acetone (B3395972) precipitation or SPE as described above) and dilution before use to minimize matrix effects.[5] A 1:5 dilution is often a good starting point.[5]
-
Follow the specific kit manufacturer's instructions for sample preparation, as some kits may convert PGE-M into a more stable derivative for detection.[5]
-
-
Assay Procedure (General Steps):
-
Prepare a standard curve using the provided PGE-M standards.
-
Pipette standards and prepared samples into the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGE-M tracer to each well.
-
Incubate the plate (e.g., 18 hours at 4°C or as specified by the kit).[6]
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution and incubate for color development (e.g., 90-120 minutes).[6]
-
Add a stop solution to terminate the reaction.
-
Read the absorbance on a microplate reader at the specified wavelength (e.g., 405-420 nm).[6]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of PGE-M in the samples by interpolating their absorbance values from the standard curve.
-
Quantitative Data Summary
Reported plasma concentrations of PGE-M can vary based on the population and analytical method. The following table provides a summary of expected levels.
Table 2: Reported Human Plasma Concentrations of this compound
| Population | Concentration Range (pg/mL) | Analytical Method | Reference |
| Healthy Adults | 10 - 100 | LC-MS/MS | [3] |
| Patients with Diabetic Ketoacidosis | Elevated levels reported | Not specified | [7] |
| Pregnant Women (Third Trimester) | Increased levels reported | Not specified | [1][2] |
Method Comparison
Table 3: Comparison of LC-MS/MS and ELISA Methods
| Feature | LC-MS/MS | ELISA |
| Specificity | Very High (mass-based) | Moderate to High (potential for cross-reactivity) |
| Sensitivity | Very High (pg/mL range) | High (pg/mL range) |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Equipment Cost | Very High | Moderate |
| Expertise | Requires specialized training | Relatively simple to perform |
| Sample Prep | More complex (SPE required) | Simpler (may require dilution/purification)[5] |
For research requiring the highest accuracy and specificity, LC-MS/MS is the recommended method for the quantification of this compound in human plasma. For large-scale screening studies where high throughput is essential, a well-validated ELISA kit can be a suitable alternative, provided that potential matrix effects and antibody cross-reactivity are carefully assessed.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. 13,14-dihydro-15-keto Prostaglandin E2-d4 MaxSpec? Standard|安捷凯 [anjiechem.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Prostaglandin E2 Metabolite Levels Predict Type 2 Diabetes Status and One-Year Therapeutic Response Independent of Clinical Markers of Inflammation [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Plasma level of this compound in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13,14-Dihydro-15-keto-PGE2 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] Due to its very short half-life in circulation (approximately 30 seconds), direct measurement of PGE2 can be challenging and may not accurately reflect its systemic production.[2] PGE2 is rapidly metabolized in vivo to the more stable 13,14-dihydro-15-keto-PGE2.[2] Therefore, quantifying this metabolite serves as a reliable index of systemic PGE2 levels. This document provides a detailed protocol and validation data for a competitive enzyme-linked immunosorbent assay (ELISA) to measure this compound in various biological samples.
Biological Significance and Metabolic Pathway
PGE2 is synthesized from arachidonic acid through the cyclooxygenase (COX) pathway.[1] Once released, PGE2 exerts its biological effects by binding to four G protein-coupled receptor subtypes (EP1, EP2, EP3, and EP4).[2] The primary catabolic pathway for PGE2 involves oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-keto-PGE2, followed by the reduction of the C13-C14 double bond by 15-oxo-prostaglandin Δ13-reductase to form this compound.[2]
Figure 1: Simplified metabolic pathway of Prostaglandin E2.
Assay Principle
This kit is a competitive immunoassay for the quantitative determination of this compound. The assay is based on the competition between the this compound in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of binding sites on a specific antibody pre-coated on a microplate.
During the incubation, the unlabeled this compound from the sample and the HRP-labeled conjugate compete for binding to the capture antibody. After washing away any unbound substances, a substrate solution is added to the wells. The resulting color development is inversely proportional to the concentration of this compound in the sample. The absorbance is measured spectrophotometrically, and the concentration is determined by comparing the optical density of the samples to the standard curve.
Figure 2: Workflow of the competitive ELISA.
Experimental Protocol
Materials Provided
-
Antibody-coated 96-well plate
-
Standard (this compound)
-
HRP-conjugate (Tracer)
-
Assay Buffer
-
Wash Buffer Concentrate (20X)
-
TMB Substrate
-
Stop Solution
-
Plate Sealers
Materials Required but Not Provided
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Tubes for standard and sample dilutions
Reagent Preparation
-
Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized water. For example, add 20 mL of the concentrate to 380 mL of water to make 400 mL of 1X Wash Buffer.
-
Standard Curve: Prepare a serial dilution of the this compound standard in Assay Buffer. A typical standard curve might range from 1000 pg/mL down to 7.8 pg/mL.
Sample Preparation
-
Cell Culture Supernatants: Centrifuge to remove debris and dilute with Assay Buffer as needed.
-
Serum/Plasma: Collect blood and process to obtain serum or plasma. Samples may require solid-phase extraction (SPE) to remove interfering substances. A C18 reverse-phase column is often used for this purpose.[3]
-
Urine: Centrifuge to remove particulates and dilute with Assay Buffer.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of HRP-conjugate to each well, except the blank.
-
Add 50 µL of the specific antibody to each well, except the blank and NSB wells.
-
Seal the plate and incubate for 2 hours at room temperature on a shaker.
-
Wash the plate four times with 1X Wash Buffer.
-
Add 200 µL of TMB Substrate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
Data Analysis and Validation
Standard Curve
Calculate the average absorbance for each set of duplicate standards and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use a four-parameter logistic curve fit.
Table 1: Example Standard Curve Data
| Standard Concentration (pg/mL) | Mean Absorbance (450 nm) |
| 1000 | 0.250 |
| 500 | 0.410 |
| 250 | 0.650 |
| 125 | 1.050 |
| 62.5 | 1.580 |
| 31.25 | 2.150 |
| 15.63 | 2.600 |
| 0 (B0) | 3.000 |
Assay Validation
Table 2: Assay Performance Characteristics
| Parameter | Specification |
| Assay Range | 15.6 - 1000 pg/mL |
| Sensitivity | 13.4 pg/mL |
| Sample Types | Serum, Plasma, Urine, Culture Media |
Table 3: Intra- and Inter-Assay Precision
| Concentration (pg/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low | < 10% | < 12% |
| Medium | < 8% | < 10% |
| High | < 8% | < 10% |
Table 4: Spike and Recovery
| Sample Matrix | Spike Concentration (pg/mL) | Mean % Recovery |
| Serum | 250 | 95 - 115% |
| Plasma (EDTA) | 250 | 90 - 110% |
| Urine | 100 | 98 - 108% |
Table 5: Linearity of Dilution
| Sample Matrix | Dilution Factor | % of Expected |
| Serum | 1:2 | 105% |
| 1:4 | 98% | |
| 1:8 | 102% |
Table 6: Specificity (Cross-Reactivity)
| Compound | % Cross-Reactivity |
| This compound | 100% |
| 13,14-dihydro-15-keto-PGF2α | < 1% |
| PGE2 | < 0.1% |
| PGD2 | < 0.1% |
| PGF2α | < 0.1% |
| Thromboxane B2 | < 0.1% |
References
Application Notes and Protocols for Commercially Available Antibodies to 13,14-Dihydro-15-keto-PGE2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of commercially available antibodies targeting 13,14-Dihydro-15-keto-Prostaglandin E2 (PGE2 metabolite). This metabolite is a key downstream product of the cyclooxygenase (COX) pathway and serves as an important biomarker for prostaglandin (B15479496) E2 production.
Commercially Available Antibodies
Currently, a limited number of commercially available antibodies are specifically validated for the detection of 13,14-Dihydro-15-keto-PGE2. The primary antibody identified is a polyclonal antibody suitable for use in competitive enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA).
Table 1: Commercially Available Antibody for this compound
| Vendor | Catalog Number | Antibody Type | Host | Validated Applications |
| Abcam | ab2307 | Polyclonal | Rabbit | ELISA, RIA |
Note: As of the latest update, there are no commercially available antibodies specifically validated for Western Blotting (WB) or Immunohistochemistry (IHC) for this compound. Researchers interested in these applications may need to validate existing antibodies or consider custom antibody development.
Application Notes
Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the most common immunoassay format for the quantification of small molecules like this compound. In this assay, the sample analyte competes with a labeled standard for binding to a limited amount of antibody. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Key Considerations for ELISA:
-
Sample Preparation: Proper sample collection and preparation are critical. For plasma samples, it is recommended to use an anticoagulant such as EDTA or heparin and to add an inhibitor of prostaglandin synthesis, like indomethacin, to prevent ex vivo formation of prostaglandins. Samples should be stored at -80°C if not assayed immediately.
-
Cross-Reactivity: It is essential to consider the cross-reactivity of the antibody with other related prostaglandins. Some ELISA kits for PGE2 metabolites may exhibit cross-reactivity with this compound. Refer to the specific kit datasheet for detailed cross-reactivity profiles.
-
Standard Curve: A reliable standard curve is crucial for accurate quantification. It is recommended to prepare a fresh standard curve for each assay plate.
Radioimmunoassay (RIA)
RIA is another sensitive technique for the quantification of this compound. This method involves the competition between a radiolabeled antigen and the unlabeled antigen in the sample for binding to the antibody.
Key Considerations for RIA:
-
Safety Precautions: RIA involves the use of radioactive materials and requires appropriate safety measures and licensing.
-
Sample Purification: For complex biological samples like plasma or urine, a purification step, such as column chromatography, is often necessary before performing the RIA to remove interfering substances.
-
Antibody Specificity: The specificity of the antiserum is critical for the accuracy of the assay.
Experimental Protocols
Competitive ELISA Protocol (Generalized)
This protocol provides a general framework for a competitive ELISA. Optimal conditions, such as antibody and sample dilutions, should be determined by the end-user.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Rabbit Polyclonal to this compound
-
This compound standard
-
This compound conjugated to a reporter enzyme (e.g., HRP)
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as recommended by the manufacturer.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the microplate.
-
Tracer Addition: Add 50 µL of the enzyme-conjugated this compound (tracer) to each well.
-
Antibody Addition: Add 50 µL of the diluted polyclonal antibody to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature on a shaker.
-
Washing: Wash the plate 4 times with Wash Buffer.
-
Substrate Addition: Add 200 µL of Substrate Solution to each well.
-
Development: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of the analyte.
Caption: Competitive ELISA Workflow.
Radioimmunoassay (RIA) Protocol (Generalized)
This protocol provides a general outline for a radioimmunoassay. All procedures involving radioactive materials must be performed in a designated and licensed laboratory.
Materials:
-
Rabbit Polyclonal to this compound
-
¹²⁵I-labeled this compound
-
This compound standard
-
Assay Buffer
-
Precipitating reagent (e.g., goat anti-rabbit IgG and polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Sample Preparation: Extract and purify this compound from biological samples using a suitable method (e.g., solid-phase extraction).
-
Assay Setup: In appropriate tubes, add Assay Buffer, standard or sample, ¹²⁵I-labeled this compound, and the primary antibody.
-
Incubation: Incubate the tubes overnight at 4°C.
-
Separation of Bound and Free Antigen: Add the precipitating reagent to separate the antibody-bound complex from the free radiolabeled antigen. Centrifuge the tubes and decant the supernatant.
-
Counting: Measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the standard. Determine the concentration of this compound in the samples from this curve.
Caption: Radioimmunoassay (RIA) Workflow.
Signaling Pathways
Recent studies have begun to elucidate the biological roles of this compound, suggesting it is not merely an inactive metabolite but possesses its own signaling capabilities.
5-HT Pathway in Opioid-Induced Constipation
Research has indicated that this compound may play a role in alleviating opioid-induced constipation (OIC) through the 5-hydroxytryptamine (5-HT) pathway.[1] In this context, the metabolite has been shown to stimulate the secretion of chromogranin A (CGA) and 5-HT from enterochromaffin-like cells.[1] This increase in 5-HT can then promote gut motility.
Caption: 5-HT Signaling Pathway.
PPAR-γ, Smad2/3, and TAP63 Signaling Pathway in Cancer
In the context of cholangiocarcinoma, the precursor of this compound, which is 15-keto-PGE2, has been shown to be a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2] This interaction leads to the dissociation of a PPAR-γ/Smad2/3 complex, allowing for the phosphorylation and activation of Smad2/3. Activated Smad2/3 can then interact with other transcription factors, such as TAP63, to regulate gene expression involved in cell growth and apoptosis. While this pathway has been described for 15-keto-PGE2, the direct role of this compound in this specific cascade requires further investigation.
References
- 1. Metabolites this compound Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterium-Labeled 13,14-Dihydro-15-keto-PGE2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to its short half-life, direct measurement of PGE2 in biological matrices can be challenging. Therefore, quantifying its more stable metabolites provides a reliable method for assessing in vivo PGE2 production. The major circulating metabolite of PGE2 is 13,14-dihydro-15-keto-prostaglandin E2 (PGE-M). Accurate and precise quantification of PGE-M is crucial for understanding the role of PGE2 in various biological contexts and for the development of novel therapeutics targeting the cyclooxygenase (COX) pathway.
Stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples. This method utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). Deuterium-labeled 13,14-dihydro-15-keto-PGE2 (e.g., this compound-d4 or -d9) is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. The mass difference allows for distinct detection by the mass spectrometer, enabling accurate correction for sample loss and matrix effects.
These application notes provide a comprehensive overview and detailed protocols for the use of deuterium-labeled this compound as an internal standard for the quantitative analysis of its endogenous counterpart in biological matrices.
Principle of the Method
The quantitative analysis of this compound is based on the principle of stable isotope dilution mass spectrometry. A known amount of the deuterium-labeled internal standard (this compound-d4) is spiked into the biological sample (e.g., plasma, urine, cell culture supernatant) at the beginning of the sample preparation process. The sample is then subjected to an extraction procedure, typically solid-phase extraction (SPE), to isolate the analyte and internal standard from the bulk of the matrix components.
The extracted sample is then analyzed by LC-MS/MS. The liquid chromatography system separates the analyte and internal standard from other remaining contaminants. The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the deuterium-labeled internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Applications
The use of deuterium-labeled this compound as an internal standard is applicable to a wide range of research and clinical settings, including:
-
Pharmacodynamic Studies: Assessing the in vivo efficacy of COX inhibitors and other anti-inflammatory drugs by measuring the suppression of PGE2 synthesis.
-
Biomarker Discovery and Validation: Investigating the role of PGE2 in the pathophysiology of diseases such as cancer, inflammatory disorders, and cardiovascular disease.
-
Clinical Diagnostics: Developing and validating diagnostic tests based on the levels of PGE2 metabolites in various biological fluids.
-
Preclinical Drug Development: Evaluating the pharmacokinetic and pharmacodynamic properties of new chemical entities that modulate the prostaglandin pathway.
Data Presentation
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound using its deuterium-labeled internal standard. The data presented here is a composite representation based on published methodologies for prostaglandins (B1171923) and related eicosanoids.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | UHPLC System |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (B129727) (90:10, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Analyte) | To be optimized, typically [M-H]⁻ → specific fragment ion |
| MRM Transition (IS) | To be optimized, typically [M-H+4]⁻ → specific fragment ion |
| Collision Energy | Analyte and IS specific, to be optimized |
| Dwell Time | 100 ms |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity | |
| Calibration Range | 0.2 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision & Accuracy | |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Recovery | |
| Extraction Recovery | 90 - 115% |
Note: The specific MRM transitions and collision energies need to be empirically determined for this compound and its deuterated standard on the specific mass spectrometer being used.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d4 internal standard
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX µElution plate)
-
96-well collection plates
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation
-
Thaw human plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Spike with 20 µL of internal standard solution (e.g., 200 ng/mL of this compound-d4 in 50:50 methanol:water).
-
Add 500 µL of water and vortex mix.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MAX µElution plate with 200 µL of methanol followed by 200 µL of 25:75 acetonitrile:water.
-
Load the prepared plasma sample onto the SPE plate.
-
Wash the plate with 200 µL of 25:75 acetonitrile:water.
-
Wash the plate with 200 µL of 5% ammonium (B1175870) hydroxide (B78521) in water.
-
Dry the plate under positive pressure for 1 minute.
-
Elute the analytes with 2 x 50 µL of an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Inject 10 µL of the reconstituted sample.
-
Acquire data in MRM mode.
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Mandatory Visualizations
Caption: Metabolic pathway of Prostaglandin E2 (PGE2).
Caption: Experimental workflow for quantification.
Application Notes and Protocols for Determining 13,14-Dihydro-15-keto-PGE2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto-prostaglandin E2 (DKH-PGE2) is the primary and most abundant metabolite of the biologically active prostaglandin (B15479496) E2 (PGE2).[1][2] It is formed from PGE2 through oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-keto-PGE2, followed by reduction of the C13-C14 double bond by prostaglandin reductase 1. For many years, DKH-PGE2 was considered a biologically inactive metabolite. This understanding was largely based on findings that DKH-PGE2 does not bind effectively to the PGE2 receptors EP2 and EP4 and consequently does not induce adenylate cyclase activity, a key downstream signaling event for PGE2.[1][2][3]
However, recent research has unveiled a novel biological activity for DKH-PGE2, suggesting it is not merely an inert byproduct of PGE2 metabolism. A 2024 study has indicated that DKH-PGE2 can stimulate the secretion of Chromogranin A (CGA) and 5-hydroxytryptamine (5-HT, serotonin) from neuroendocrine cells.[4] This activity is reportedly mediated through the free fatty acid receptor 4 (FFAR4), also known as GPR120.[4] This discovery opens new avenues for investigating the physiological and pathological roles of DKH-PGE2, particularly in contexts such as opioid-induced constipation, where it has been shown to have a potential ameliorating effect.[4]
These application notes provide detailed protocols for cell-based assays to determine the biological activity of DKH-PGE2, focusing on its ability to induce neurosecretion from PC-12 cells and to activate its putative receptor, FFAR4.
I. Assessment of DKH-PGE2-Induced Neurosecretion in PC-12 Cells
This assay quantifies the ability of DKH-PGE2 to stimulate the release of the neuroendocrine markers Chromogranin A (CGA) and 5-hydroxytryptamine (5-HT) from the rat pheochromocytoma cell line, PC-12. These cells are a well-established model for studying neurosecretion.
Experimental Workflow
Caption: Workflow for DKH-PGE2-induced neurosecretion assay.
Protocol: CGA and 5-HT Secretion Assay
Materials:
-
PC-12 cell line
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
Collagen-coated 96-well plates
-
13,14-Dihydro-15-keto-PGE2 (DKH-PGE2)
-
Chromogranin A (CGA) ELISA kit
-
5-HT ELISA kit or HPLC system for 5-HT detection
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
PC-12 Cell Culture:
-
Culture PC-12 cells in DMEM high glucose medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For secretion assays, seed PC-12 cells onto collagen-coated 96-well plates at a density of 5 x 10^4 cells per well.
-
Allow cells to adhere and grow for 24-48 hours before treatment.
-
-
Preparation of DKH-PGE2:
-
Prepare a stock solution of DKH-PGE2 in a suitable solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, prepare serial dilutions of DKH-PGE2 in serum-free DMEM to achieve the desired final concentrations. A concentration of 30 ng/mL has been shown to be effective.[4] It is recommended to test a range of concentrations (e.g., 1 ng/mL to 1 µg/mL) to generate a dose-response curve.
-
-
Cell Treatment:
-
Gently wash the PC-12 cells twice with warm, serum-free DMEM.
-
Add the DKH-PGE2 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for DKH-PGE2).
-
Incubate the cells for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells.
-
Transfer the clarified supernatant to a new tube and store at -80°C until analysis.
-
-
Quantification of CGA and 5-HT:
-
Chromogranin A: Measure the concentration of CGA in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
5-Hydroxytryptamine (Serotonin): Measure the concentration of 5-HT in the supernatant using either a commercially available 5-HT ELISA kit or by High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection for higher sensitivity and specificity.
-
-
Data Analysis:
-
Calculate the concentration of CGA and 5-HT in each sample.
-
Normalize the secretion data to the cell number or total protein content in each well to account for variations in cell density. A parallel plate should be run to assess cell viability with the different treatments.
-
Plot the dose-response curve for DKH-PGE2-induced secretion and determine the EC50 value (the concentration of DKH-PGE2 that elicits 50% of the maximal response).
-
Data Presentation
| Treatment Concentration | Mean CGA Secretion (ng/mL) ± SD | Mean 5-HT Secretion (ng/mL) ± SD | Cell Viability (%) |
| Vehicle Control | 100 | ||
| DKH-PGE2 (1 ng/mL) | |||
| DKH-PGE2 (10 ng/mL) | |||
| DKH-PGE2 (30 ng/mL) | |||
| DKH-PGE2 (100 ng/mL) | |||
| DKH-PGE2 (1 µg/mL) |
II. Assessment of DKH-PGE2 Activity on FFAR4
The following assays can be used to determine if DKH-PGE2 directly activates its putative receptor, FFAR4.
Signaling Pathway
References
- 1. Analysis of regulated secretion using PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PC12 cell as model for neurosecretion [agris.fao.org]
- 4. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 13,14-Dihydro-15-keto-PGE2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its biological activity is terminated through metabolic inactivation. The primary route of PGE2 metabolism involves the oxidation of the 15-hydroxyl group to a ketone and the reduction of the 13,14-double bond, yielding 13,14-dihydro-15-keto-prostaglandin E2 (PGE-M).[1][2] This metabolite is considered a reliable biomarker for endogenous PGE2 production. Accurate quantification of PGE-M in biological matrices is crucial for understanding the role of PGE2 in various physiological and pathological processes.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of prostaglandins (B1171923) and their metabolites.[3][4] However, the analysis of PGE-M by GC-MS presents challenges due to its inherent chemical instability and low volatility.[5] To overcome these issues, a robust analytical method involving sample purification, chemical derivatization, and optimized GC-MS parameters is required.
This document provides a detailed protocol for the extraction, derivatization, and quantification of 13,14-dihydro-15-keto-PGE2 from biological samples using GC-MS.
Signaling Pathway: Metabolism of Prostaglandin E2
The formation of this compound is a key step in the catabolism of PGE2. This metabolic cascade is initiated by the release of arachidonic acid from the cell membrane, followed by a series of enzymatic conversions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs. | Semantic Scholar [semanticscholar.org]
- 3. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of 13,14-Dihydro-15-keto-PGE2 in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of 13,14-Dihydro-15-keto-PGE2 in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
13,14-Dihydro-15-keto-prostaglandin E2 (PGEM) is a major circulating metabolite of prostaglandin (B15479496) E2 (PGE2).[1][2] PGE2 itself has a very short half-life in circulation, making its direct measurement challenging.[1] Therefore, its more stable metabolites, such as this compound, are often measured as a proxy for systemic PGE2 production.
Q2: What are the main challenges in measuring this compound in plasma?
The primary challenge is the inherent instability of this compound in aqueous solutions, including plasma.[3][4] Its stability is influenced by pH, temperature, and the presence of albumin, which can accelerate its degradation.[3] This instability can lead to low assay reliability and requires careful sample handling and storage.[4]
Q3: How does this compound degrade in plasma?
This compound undergoes degradation through two main pathways:
-
Dehydration: This process leads to the formation of 13,14-dihydro-15-keto-PGA2.[3]
-
Cyclization: This results in the formation of 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2.[3]
The presence of albumin in plasma can accelerate the degradation of this compound.[3]
Q4: What are the recommended storage conditions for plasma samples intended for this compound analysis?
Due to the instability of this compound, prompt processing and analysis of plasma samples is crucial. If immediate analysis is not possible, samples should be stored at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to the formation of eicosanoids. For long-term storage, cryobanking at -80°C or -150°C is recommended, although some degradation of eicosanoids has been observed even under these conditions over extended periods.
Q5: Which analytical methods are commonly used to quantify this compound in plasma?
The most common methods are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a competitive immunoassay that offers high throughput. However, the specificity of the antibody is crucial, and cross-reactivity with other prostaglandins (B1171923) can be a concern.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity and is considered a gold standard for the quantification of small molecules like prostaglandins.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has also been used but often requires derivatization of the analyte.[4]
Stability of this compound in Plasma Samples
The stability of this compound is a critical factor for accurate quantification. The following table summarizes the qualitative stability and provides general recommendations for sample handling. Specific quantitative data on the degradation rate of this compound in plasma at various storage temperatures is limited in the available literature.
| Storage Temperature | Duration | Stability Summary | Recommendations |
| Room Temperature | Short-term (hours) | Highly unstable. Significant degradation can occur. | Avoid storage at room temperature. Process samples immediately. |
| 4°C | Short-term (hours to a day) | Unstable. Degradation is slower than at room temperature but still significant. | Not recommended for storage. Use only for temporary holding during sample processing. |
| -20°C | Short to Medium-term | More stable than at 4°C, but degradation can still occur over time. | Suitable for short to medium-term storage, but -80°C is preferred for longer durations. |
| -80°C | Long-term | Considered the optimal temperature for long-term storage to minimize degradation. | Recommended for all long-term storage of plasma samples for prostaglandin analysis. |
Note: The presence of albumin in plasma accelerates the degradation of this compound.[3] The rate of degradation follows first-order kinetics and is dependent on pH and temperature.[3]
Troubleshooting Guides
ELISA
| Issue | Possible Cause | Suggested Solution |
| Low Signal | Degraded analyte due to improper storage. | Ensure samples are collected with a prostaglandin synthetase inhibitor, processed quickly, and stored at -80°C. Avoid freeze-thaw cycles. |
| Inefficient extraction of the analyte. | Optimize the solid-phase extraction (SPE) protocol. Ensure the correct pH for binding and appropriate elution solvent. | |
| Problems with antibody or conjugate. | Check the expiration dates and storage conditions of the kit components. Ensure proper reconstitution of reagents. | |
| High Background | Cross-reactivity of the antibody with other prostaglandins. | Use a highly specific monoclonal antibody if possible. Confirm the cross-reactivity profile of the antibody provided with the kit. |
| Non-specific binding. | Ensure proper blocking of the plate. Optimize washing steps to remove unbound reagents effectively. | |
| High Variability between Replicates | Inconsistent sample preparation. | Ensure uniform extraction and reconstitution of all samples. Use precise pipetting techniques. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate if edge effects are suspected. Ensure uniform temperature during incubations. |
LC-MS/MS
| Issue | Possible Cause | Suggested Solution |
| Low Signal/Poor Sensitivity | Analyte degradation during sample preparation. | Keep samples on ice during processing. Minimize the time between extraction and analysis. Consider derivatization to a more stable compound. |
| Ion suppression from the plasma matrix. | Optimize the sample cleanup procedure (e.g., SPE) to remove interfering substances. Use a stable isotope-labeled internal standard to correct for matrix effects. | |
| Suboptimal chromatography. | Optimize the LC gradient and column chemistry to achieve good peak shape and separation from isomers. | |
| Peak Tailing or Splitting | Poor chromatography. | Ensure the mobile phase pH is appropriate for the analyte. Check for column degradation. |
| Presence of isomers. | Improve chromatographic resolution to separate this compound from its isomers. | |
| Inconsistent Results | Instability of the analyte in the autosampler. | Keep the autosampler at a low temperature (e.g., 4°C). Limit the time samples spend in the autosampler before injection. |
| Inaccurate quantification due to degradation. | Consider converting this compound to a more stable derivative before analysis. |
Experimental Protocols
Sample Collection and Preparation
1. Blood Collection:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
To prevent the enzymatic formation of prostaglandins, it is recommended to add a cyclooxygenase inhibitor, such as indomethacin, to the collection tube.
2. Plasma Separation:
-
Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
3. Solid-Phase Extraction (SPE) for Sample Purification:
-
Acidification: Acidify the plasma sample to a pH of 3-4 with a dilute acid (e.g., formic acid or HCl). This step is crucial for the efficient retention of prostaglandins on the SPE column.
-
Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with acidified water (pH 3-4).
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove salts and other polar impurities, followed by a wash with a non-polar solvent like hexane (B92381) to remove neutral lipids.
-
Elution: Elute the prostaglandins from the cartridge using a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the appropriate assay buffer for ELISA or mobile phase for LC-MS/MS analysis.
Quantification by LC-MS/MS
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (e.g., 0.1%) to ensure the analyte is in its protonated form for positive ion mode or deprotonated for negative ion mode.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for prostaglandins.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.
-
-
Quantification: Generate a calibration curve using known concentrations of a this compound standard. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
PGE2 Metabolic Pathway
The following diagram illustrates the metabolic pathway of Prostaglandin E2 (PGE2), leading to the formation of this compound and its subsequent degradation products.
Caption: Metabolic pathway of PGE2 to this compound.
Experimental Workflow for Plasma Analysis
This diagram outlines the general workflow for the quantification of this compound in plasma samples.
Caption: General workflow for plasma sample analysis.
Logical Relationship of Stability Factors
This diagram illustrates the factors affecting the stability of this compound and their consequences.
Caption: Factors influencing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity issues in 13,14-Dihydro-15-keto-PGE2 immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 13,14-Dihydro-15-keto-Prostaglandin E2 (PGE-M) immunoassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during PGE-M immunoassays, including unexpected results and technical difficulties.
Q1: Why are my sample values lower than expected or undetectable?
A1: There are several potential reasons for low or no signal in your assay. Consider the following possibilities:
-
Analyte Instability: The target analyte, 13,14-dihydro-15-keto-PGE2, can be unstable.[1] Proper sample collection and storage are critical. Samples should be collected in the presence of a cyclooxygenase (COX) inhibitor, such as indomethacin, rapidly frozen, and stored at -80°C.[2] Avoid repeated freeze-thaw cycles.[3]
-
Incorrect Reagent Preparation: Ensure all reagents, including standards, tracer, and antibodies, were reconstituted and diluted according to the kit protocol.[3][4] Using reagents from different kit lots can also lead to issues.[3]
-
Procedural Errors: An error in the assay procedure, such as omitting a key reagent or adding reagents in the wrong order, can result in no signal.[5] Double-check the protocol steps.
-
Sample Matrix Effects: The complexity of the biological sample matrix can interfere with the assay. It is recommended to test for interference by diluting a few samples at different dilution factors. If the calculated concentrations do not show good correlation (e.g., differ by more than 20%), sample purification is advised.[6]
Q2: My results show high variability between duplicate or triplicate wells. What is the cause?
A2: High variability, or poor coefficient of variation (%CV), can stem from several sources:
-
Pipetting Inaccuracy: Inconsistent pipetting technique is a common cause of variability. Ensure that pipettes are properly calibrated and that you are using them correctly, especially for small volumes.
-
Inadequate Mixing: Reagents, standards, and samples must be mixed thoroughly before pipetting into the wells.[5]
-
Improper Washing: Inefficient or inconsistent washing of the plate can leave residual reagents, leading to high background and variability. Ensure all wells are filled and aspirated completely during each wash step. An automated plate washer can improve consistency.[5]
-
Plate Sealing: If the plate is not sealed properly during incubations, evaporation can occur from the outer wells, leading to an "edge effect" and inconsistent results.
Q3: The background signal in my assay is too high. How can I reduce it?
A3: High background can obscure the specific signal from your samples. Here are common causes and solutions:
-
Insufficient Washing: This is a primary cause of high background. Increase the number of wash cycles or include a soak step during the washes to ensure complete removal of unbound reagents.[7]
-
Concentration of Detection Reagents: The concentrations of the antibody or the enzyme-conjugated tracer may be too high. Consider titrating these reagents to find the optimal concentration.[5]
-
Incubation Times and Temperatures: Extended incubation times or elevated temperatures can increase non-specific binding. Adhere strictly to the incubation times and temperatures specified in the protocol.[5]
-
Contaminated Buffers: Using contaminated or old buffers can contribute to high background. Prepare fresh buffers for each assay.[5]
Q4: I suspect cross-reactivity is affecting my results. What are the common cross-reactants and how can I address this?
A4: Cross-reactivity occurs when the assay antibody binds to molecules that are structurally similar to this compound.[8][9]
-
Common Cross-Reactants: The most common cross-reactants are other prostaglandin (B15479496) metabolites. For instance, an antibody for a PGF2α metabolite showed 0.5% cross-reactivity with 15-keto-13,14-dihydro-PGE2.[10] The parent compound, PGE2, and its other metabolites can also interfere depending on the specificity of the antibody used.[11][12]
-
Lipid Interference: High concentrations of other lipids, particularly free fatty acids (FFAs), in unpurified samples can significantly interfere with the assay, often leading to falsely elevated results.[13]
-
Mitigation Strategies:
-
Sample Purification: The most effective way to minimize cross-reactivity and matrix effects is through sample purification. Solid-Phase Extraction (SPE) is a common and highly recommended method for extracting prostaglandins (B1171923) from complex biological samples like plasma, urine, and tissue homogenates.[3][4][12]
-
Consult the Kit Manual: Always refer to the cross-reactivity table provided in your specific immunoassay kit manual. This will provide a list of compounds tested and their percentage of cross-reactivity.
-
Data Presentation: Cross-Reactivity of Prostaglandin Immunoassays
The specificity of an immunoassay is crucial for accurate quantification. The following tables summarize cross-reactivity data from various commercially available prostaglandin immunoassay kits. Note that cross-reactivity is specific to the antibody in a particular kit and can vary between manufacturers and even between lots.
Table 1: Cross-Reactivity for a PGE2 Immunoassay Kit
| Compound | Cross-Reactivity (%) |
| Prostaglandin E2 | 100% |
| Prostaglandin E3 | 43.0% |
| Prostaglandin E1 | 18.7% |
| 8-iso Prostaglandin E2 | 2.5% |
| 6-keto Prostaglandin F1α | 1.0% |
| 13,14-dihydro-15-keto Prostaglandin E2 | 0.02% |
| 15-keto Prostaglandin E2 | <0.01% |
| Prostaglandin F2α | <0.01% |
| 13,14-dihydro-15-keto Prostaglandin F2α | <0.01% |
| Thromboxane B2 | <0.01% |
| (Data synthesized from a commercially available PGE2 ELISA kit manual).[12] |
Table 2: Cross-Reactivity for a 15-keto-13,14-dihydro-PGF2α Radioimmunoassay
| Compound | Cross-Reactivity (%) |
| 15-keto-13,14-dihydro-PGF2α | 100% |
| 8-iso-15-keto-13,14-dihydro-PGF2α | 1.7% |
| 15-keto-13,14-dihydro-PGE2 | 0.5% |
| 15-keto-PGF2α | 0.43% |
| Prostaglandin F2α | 0.02% |
| Prostaglandin E2 | <0.001% |
| (Data from a published study on a specific radioimmunoassay).[10] |
Visualizations
Prostaglandin E2 (PGE2) Metabolic Pathway
This diagram illustrates the metabolic cascade leading from the parent molecule, PGE2, to its major urinary metabolite, providing context for the origin of potential cross-reactants.
Caption: Metabolic conversion of PGE2 to its stable urinary metabolite.
General Immunoassay Workflow
This workflow provides a visual representation of the key steps in a typical competitive enzyme-linked immunosorbent assay (ELISA) for PGE-M.
Caption: Key steps of a competitive ELISA for PGE-M quantification.
Troubleshooting Decision Tree
This logical diagram helps users diagnose the root cause of common assay problems based on observed outcomes.
Caption: A decision tree to identify sources of common immunoassay errors.
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure for purifying prostaglandins from biological fluids like plasma or urine. It may require optimization for your specific sample type.[3][4]
-
Acidification: Acidify the sample (e.g., 1 mL of plasma) to a pH of <4.0 by adding 1.0 M HCl. This step protonates the carboxylic acid group of the prostaglandins, allowing them to bind to the C18 stationary phase.
-
Column Conditioning: Prepare a C18 SPE cartridge by conditioning it with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the column to dry out.[3]
-
Sample Loading: Apply the acidified sample to the conditioned C18 cartridge. Allow the sample to flow through the column slowly.
-
Washing:
-
Wash the column with 5 mL of deionized water to remove polar, water-soluble impurities.
-
Wash the column with 5 mL of a non-polar solvent like hexane (B92381) to remove neutral lipids.[3] Allow the column to dry after the hexane wash.
-
-
Elution: Elute the prostaglandins from the column using 5 mL of ethyl acetate (B1210297) containing 1% methanol.[3] This solvent is polar enough to disrupt the hydrophobic interactions between the prostaglandins and the C18 support.
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried sample in an appropriate volume of the assay buffer provided with your immunoassay kit.[3] The sample is now ready for analysis.
-
General Competitive ELISA Protocol
This protocol outlines the fundamental steps for a competitive ELISA. Refer to your specific kit's manual for precise volumes, incubation times, and reagent details.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all components to reach room temperature before use.[3]
-
Standard and Sample Addition: Pipette the prepared standards and purified samples into the appropriate wells of the antibody-coated microplate.
-
Tracer and Antibody Addition:
-
Add the enzyme-conjugated prostaglandin tracer to each well.
-
Add the specific primary antibody to each well (except for blank wells). The competitive binding reaction begins.
-
-
Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature on an orbital shaker).[3] During this step, the tracer and the prostaglandin in the sample/standard compete for the limited binding sites on the antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 5 times) with the provided wash buffer.[3] This removes all unbound reagents.
-
Substrate Addition: Add the enzyme substrate solution to each well.
-
Development: Incubate the plate, typically in the dark, to allow for color development. The intensity of the color is inversely proportional to the amount of prostaglandin in the original sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Reading: Read the absorbance of each well using a microplate reader at the recommended wavelength (e.g., between 405 and 420 nm).[6]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use a four-parameter logistic curve fit to calculate the concentration of this compound in your samples.
References
- 1. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. abcam.com [abcam.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. experts.umn.edu [experts.umn.edu]
Technical Support Center: Analysis of 13,14-Dihydro-15-keto-PGE2 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 13,14-Dihydro-15-keto-PGE2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Question: Why am I observing low signal intensity or no peak for this compound?
Answer:
Low or no signal for your analyte can stem from several factors, from sample handling to instrument settings. Here’s a systematic approach to troubleshooting:
-
Analyte Instability: this compound is known to be unstable and can degrade, particularly in aqueous media at high or very low pH.[1] Degradation is accelerated in the presence of albumin.[1]
-
Recommendation: Process samples immediately after collection. If storage is necessary, store at -80°C. During sample preparation, keep samples on ice and minimize the time they are in an aqueous solution. The addition of an antioxidant like butylated hydroxytoluene (BHT) can help prevent peroxidation.[2]
-
-
Suboptimal Extraction: Inefficient extraction will lead to poor recovery of the analyte.
-
Recommendation: A common and effective method is liquid-liquid extraction (LLE) using a non-polar solvent. For example, after acidifying the sample to pH 3.5 with formic acid, extract with a solvent mixture like hexane (B92381)/ethyl acetate (B1210297) (1:1, v/v).[3]
-
-
Improper Mass Spectrometry Parameters: Incorrect selection of precursor/product ion pairs (MRM transitions) or suboptimal source and collision cell parameters will result in poor sensitivity.
-
Recommendation: Use optimized MRM transitions for this compound. All eicosanoids, including this metabolite, are typically analyzed in negative ionization mode.[4] Refer to the table below for recommended starting parameters. Note that isobaric compounds like PGE2 and PGD2 can have similar transitions, making chromatographic separation crucial.[4]
-
-
Ion Source Issues: The choice and cleanliness of the ion source are critical.
-
Recommendation: Electrospray ionization (ESI) is commonly used for prostaglandin (B15479496) analysis. Ensure the ESI source is clean, as contamination from sample matrix or mobile phase components can suppress the signal.
-
Question: I'm seeing chromatographic issues like peak tailing, peak splitting, or retention time shifts. What could be the cause?
Answer:
Chromatographic problems can compromise the accuracy and precision of your quantification. Here are common causes and solutions:
-
Column Choice and Condition: The analytical column is central to good chromatography.
-
Recommendation: A C18 reversed-phase column is typically suitable for prostaglandin analysis. Ensure the column is not degraded or contaminated. If you observe peak shape issues, try flushing the column or replacing it if it's old.
-
-
Mobile Phase Composition: The mobile phase must be optimized for good separation.
-
Recommendation: A common mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing a small amount of an acid modifier like 0.1% formic acid to improve peak shape and ionization efficiency.
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Recommendation: The sample should be reconstituted in a solvent that is as close as possible in composition to the initial mobile phase conditions.
-
Question: My results are not reproducible. What are the likely sources of variability?
Answer:
Poor reproducibility can be frustrating. Here are key areas to investigate:
-
Inconsistent Sample Preparation: This is a major source of variability.
-
Recommendation: Use a deuterated internal standard, such as a commercially available deuterated analog of a related prostaglandin, added at the very beginning of the sample preparation process. This will help to correct for variations in extraction efficiency and matrix effects.
-
-
Analyte Degradation: As mentioned, this compound is unstable.
-
Recommendation: Standardize all sample handling procedures, including collection, storage, and extraction times and temperatures, to ensure consistent treatment of all samples.
-
-
Instrument Performance: Fluctuations in instrument performance can lead to inconsistent results.
-
Recommendation: Regularly check the performance of your LC-MS/MS system using a standard mixture to monitor for any changes in sensitivity, peak shape, or retention time.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The precursor ion for this compound in negative ion mode is m/z 351.4. A commonly used product ion for quantification is m/z 333.5.[4] It is important to chromatographically separate this compound from its isobaric compounds PGE2 and PGD2, which can also be detected using similar MRM transitions.[4]
Q2: What type of internal standard should I use?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte itself. However, if a deuterated standard for this compound is not available, a deuterated analog of a closely related prostaglandin, such as PGE2-d4 or PGD2-d4, can be used.[3] It is crucial to use an internal standard to account for analyte loss during sample preparation and for matrix effects.
Q3: How can I minimize the instability of this compound during sample preparation?
A3: The main metabolite of PGE2, this compound, can readily dehydrate and form a cyclic derivative.[5] To minimize degradation, it is recommended to work quickly at low temperatures (on ice). Adding an antioxidant like BHT to your extraction solvent can prevent oxidation.[2] If possible, derivatization to form oximes of the ketone groups immediately after sample collection can improve stability.[5]
Q4: What are the key enzymes in the metabolic pathway from PGE2 to this compound?
A4: The conversion of PGE2 to this compound is a two-step enzymatic process. First, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the 15-hydroxyl group of PGE2 to a ketone, forming 15-keto-PGE2.[6] Subsequently, 15-oxo-prostaglandin Δ13-reductase reduces the double bond at carbon 13, yielding this compound.[7][8]
Quantitative Data Summary
The following tables provide a summary of typical LC-MS/MS parameters for the analysis of this compound and related compounds. Note that optimal values may vary depending on the specific instrument and experimental conditions.
Table 1: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| This compound | 351.4 | 333.5 | Not specified | [4] |
| Prostaglandin E2 (PGE2) | 351.2 | 189.5 | Not specified | [9] |
| Prostaglandin D2 (PGD2) | 351.0 | 271.0 | -22 | [3] |
| PGE2-d4 (Internal Standard) | 355.2 | 275.5 | Not specified | [9] |
Table 2: Typical LC and MS Source Parameters
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 mm ID, 100 mm length, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | 2.5 - 4.5 kV |
| Source Temperature | 350 - 500 °C |
| Declustering Potential | Optimized for each analyte, typically in the range of -40 to -80 V |
Experimental Protocols
Detailed Methodology for Extraction of this compound from Plasma
This protocol is a general guideline and may require optimization for specific sample types and instruments.
-
Sample Collection and Storage:
-
Collect blood in EDTA-containing tubes.
-
Centrifuge immediately at 4°C to separate plasma.
-
Transfer plasma to a clean tube and store at -80°C until analysis.
-
-
Materials:
-
Plasma sample
-
Deuterated internal standard (e.g., PGE2-d4)
-
0.1% Formic acid in water
-
Hexane
-
Ethyl acetate
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
-
Extraction Procedure:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add the internal standard to a final concentration of approximately 10-50 ng/mL.
-
Add a small amount of BHT to prevent oxidation.
-
Acidify the sample to approximately pH 3.5 by adding a small volume of 0.1% formic acid.
-
Add 2 mL of a pre-chilled mixture of hexane and ethyl acetate (1:1, v/v).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 5-8) two more times, pooling the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Metabolic pathway of PGE2 to this compound.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate quantification of PGE2 in the polyposis in rat colon (Pirc) model by surrogate analyte-based UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. LIPID MAPS [lipidmaps.org]
- 8. caymanchem.com [caymanchem.com]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 13,14-Dihydro-15-keto-PGE2 ELISA Kit
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during 13,14-Dihydro-15-keto-PGE2 ELISA experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Signal or No Signal
A weak or absent signal is a common issue in competitive ELISAs. In this format, the signal is inversely proportional to the concentration of the analyte in the sample. Therefore, a low signal corresponds to a high concentration of this compound, while no signal (or very low signal) in the standards is a cause for concern.
Question: I am getting very low or no color development even in my standards. What could be the cause?
Answer: This indicates a systemic problem with the assay. Here are the potential causes and solutions:
-
Incorrect Reagent Preparation or Addition:
-
Solution: Double-check all calculations and dilutions for the standard, tracer (e.g., HRP-conjugate), and antibody. Ensure that all reagents were added in the correct order as specified in the protocol.[1] It is also crucial to allow all reagents to reach room temperature (15-20 minutes) before use, as cold reagents can impede binding kinetics.[2][3]
-
-
Expired or Improperly Stored Reagents:
-
Inadequate Incubation Times or Temperatures:
-
Problem with Substrate:
-
Chemical Instability of the Analyte:
-
Solution: this compound is known to be chemically unstable, especially in aqueous media at high or low pH, where it can degrade.[8] Ensure that samples and standards are prepared and stored according to the kit's instructions to minimize degradation. This may involve using specific buffers or immediate analysis after preparation.
-
Question: My standard curve looks fine, but my samples are showing very low signal (high concentration). What should I do?
Answer: A low signal in your samples, when the standard curve is performing as expected, suggests a high concentration of the analyte in the samples.
-
Solution: Dilute your samples. Samples with an optical density (OD) that falls below the lowest concentration of the standard curve should be re-analyzed at a higher dilution. It is recommended to perform a serial dilution to find the optimal concentration that falls within the dynamic range of the standard curve.
Poor Standard Curve
A reliable standard curve is essential for accurate quantification. Common issues include a flat curve, low R-squared value, or poor discrimination between points.
Question: My standard curve is flat or has a very shallow slope. What went wrong?
Answer: A flat standard curve indicates that there is little to no competition between the analyte in the standard and the tracer.
-
Improper Standard Dilution:
-
Solution: Carefully re-prepare the serial dilutions of the standard. Ensure thorough mixing at each dilution step. Vortexing vials after reconstitution is good practice to ensure all material is dissolved.
-
-
Degraded Standard:
-
Solution: If the standard has been stored improperly or is old, it may have degraded, leading to lower than expected OD values.[2] Use a fresh vial of the standard and ensure it is reconstituted in the correct buffer and stored as recommended.
-
-
Pipetting Errors:
-
Incorrect Curve Fitting Model:
-
Solution: Use the curve-fitting model recommended by the kit manufacturer (e.g., four-parameter logistic (4-PL) fit).[3]
-
Experimental Protocols
This section provides a generalized protocol for a this compound competitive ELISA. Note: This is an example protocol and should be adapted based on the specific instructions provided with your kit.
Principle of the Assay
This is a competitive immunoassay where this compound in a sample competes with a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to the final working concentration.
-
Standard Dilutions: Prepare a serial dilution of the this compound standard according to the kit instructions. A typical range might be from 2000 pg/mL down to 31.25 pg/mL.
-
Tracer and Antibody Solutions: Reconstitute and dilute the tracer (e.g., HRP-conjugate) and antibody solutions to their final working concentrations using the appropriate diluents.
Assay Procedure
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the diluted tracer to each well.
-
Add 50 µL of the diluted antibody solution to each well.
-
Seal the plate and incubate for the specified time at the recommended temperature (e.g., 2 hours at room temperature or overnight at 4°C).
-
Wash the plate 3-5 times with wash buffer.
-
Add 150 µL of substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the recommended wavelength (e.g., 450 nm) within 30 minutes of adding the stop solution.
Data Presentation
Quantitative data from a typical this compound ELISA are summarized below. These values are for reference only and may vary between kits and laboratories.
Table 1: Example Standard Curve Data
| Standard Concentration (pg/mL) | Average Optical Density (OD) |
| 2000 | 0.387 |
| 1000 | 0.503 |
| 500 | 0.699 |
| 250 | 0.988 |
| 125 | 1.336 |
| 62.5 | 1.668 |
| 31.25 | 1.919 |
| 0 | 2.265 |
Table 2: Typical Assay Performance Characteristics
| Parameter | Representative Value |
| Assay Range | 31.25 - 2000 pg/mL |
| Sensitivity | < 10 pg/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 12% |
Visualizations
Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for this compound.
Troubleshooting Low Signal
Caption: A logical guide to troubleshooting low signal in the ELISA.
References
- 1. biocompare.com [biocompare.com]
- 2. ELISA Kit for Prostaglandin E2 (PGE2) | CEA538Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. abcam.com [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Interference of free fatty acids in 13,14-Dihydro-15-keto-PGE2 radioimmunoassay
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of free fatty acids (FFAs) in 13,14-Dihydro-15-keto-PGE2 (PGE2-M) radioimmunoassays (RIA).
Frequently Asked Questions (FAQs)
Q1: What is free fatty acid interference in a PGE2-M radioimmunoassay?
A1: Free fatty acid interference refers to a phenomenon where FFAs present in a sample cross-react with the antibodies in the RIA kit, leading to inaccurate and often falsely elevated measurements of PGE2-M. Due to their very high molar concentration in biological samples like plasma, even weak cross-reactivity can cause significant artifacts.[1][2]
Q2: How can I tell if my samples are affected by FFA interference?
A2: A key indicator of FFA interference is a lack of parallelism between the dilution curve of your sample and the standard curve provided with the kit. If you dilute a sample with high apparent PGE2-M levels and the measured concentration does not decrease linearly, interference is likely.[1][2]
Q3: Which free fatty acids are known to cause interference?
A3: Several common unsaturated and saturated fatty acids can interfere with prostaglandin (B15479496) RIAs. Studies have shown that arachidonic, linoleic, oleic, and palmitoleic acids can significantly cross-react.[1] Arachidonic acid is the precursor for the biosynthesis of prostaglandins (B1171923) like PGE2.[3][4]
Q4: Why do free fatty acids interfere with the assay?
A4: Interference can occur through two primary mechanisms. First, FFAs can have a structural similarity that allows them to bind weakly to the anti-PGE2-M antibody, directly competing with the labeled and unlabeled PGE2-M. Second, at high concentrations, FFAs can form micelles that trap the hydrophobic prostaglandin molecules, preventing them from binding to the antibody. This leads to an overestimation of the prostaglandin concentration in the sample.
Q5: Are certain sample types more prone to this interference?
A5: Yes. Unextracted plasma and serum are particularly problematic because they can contain high physiological concentrations of FFAs.[1][2] Furthermore, improper sample handling, such as prolonged storage or repeated freeze-thaw cycles, can lead to the enzymatic release of FFAs from triglycerides and membrane phospholipids, worsening the interference.[1][2]
Troubleshooting Guide
Problem 1: My measured PGE2-M values are unexpectedly high and inconsistent.
-
Question: Could free fatty acids be causing these high readings?
-
Answer: Yes, this is a classic sign of FFA interference. The high molar concentration of FFAs in your samples can lead to significant cross-reactivity, resulting in artificially inflated PGE2-M levels.[1][2] To confirm, run a serial dilution of a sample with a high reading. If the results are not linear, interference is the likely cause.
Problem 2: The dilution curve for my plasma sample is not parallel to the standard curve.
-
Question: What does a non-parallel dilution curve indicate?
-
Answer: A non-parallel dilution curve is strong evidence that an interfering substance is present in your sample matrix.[1][2] In the context of PGE2-M assays, this is frequently caused by high levels of free fatty acids or other lipids that interact with the assay components in a manner different from the PGE2-M standard.
Problem 3: How can I eliminate FFA interference from my samples?
-
Question: What is the recommended procedure to remove interfering fatty acids?
-
Answer: The most effective method is to perform a solid-phase extraction (SPE) on your samples prior to running the RIA. Using a C18 reverse-phase column is a common and reliable technique to separate prostaglandins from the more non-polar fatty acids and other lipids.[5][6][7] This purification step is considered essential for accurate measurements in complex matrices like plasma or serum.[1][2]
Quantitative Data on FFA Interference
The following table summarizes data on the amount of various non-esterified fatty acids (NEFAs) required to cause 50% inhibition of prostaglandin antigen-antibody binding in a radioimmunoassay. While this data is for PGE/PGF assays, it provides a strong indication of the potential for cross-reactivity in a PGE2-M assay.
| Interfering Substance | Amount Causing 50% Inhibition (IC50) in PGF2α RIA |
| PGF2α (Analyte) | 270 pg |
| Arachidonic Acid | 4.2 µg |
| γ-Linolenic Acid | 14 µg |
| Linoleic Acid | 22 µg |
| Palmitoleic Acid | 70 µg |
| Oleic Acid | 110 µg |
| (Data adapted from studies on prostaglandin radioimmunoassays)[1] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Sample Purification
This protocol describes a general method for purifying prostaglandins, including PGE2-M, from biological fluids like plasma or serum to remove interfering free fatty acids.
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
1.0 M HCl
-
Nitrogen gas stream for evaporation
-
Vortex mixer
Methodology:
-
Sample Acidification:
-
Thaw frozen samples completely and mix gently.
-
For each 1.0 mL of sample (e.g., plasma, serum), add 50 µL of 1.0 M HCl to acidify the sample to a pH of approximately 3.5-4.0.[6]
-
Incubate at 4°C for 15 minutes.
-
Centrifuge the sample to pellet any precipitate.
-
-
C18 Cartridge Conditioning:
-
Prepare the C18 cartridge by washing it with 5 mL of methanol.
-
Follow with a wash of 5 mL of deionized water. Do not allow the column to dry out.[6]
-
-
Sample Loading:
-
Apply the acidified supernatant from Step 1 to the conditioned C18 cartridge.
-
Allow the sample to flow through the column slowly, at a rate of about 0.5 mL/minute. Applying a slight positive pressure can help maintain this flow rate.
-
-
Washing (Removal of FFAs):
-
Wash the column with 5-10 mL of deionized water to remove polar impurities.
-
Wash the column with 5-10 mL of hexane. This step is crucial for eluting the non-polar free fatty acids and other lipids while the more polar prostaglandins are retained on the column.[6]
-
Allow the column to dry briefly after the hexane wash.
-
-
Elution of Prostaglandins:
-
Elute the retained prostaglandins (including PGE2-M) from the column by adding 5-10 mL of ethyl acetate. Some protocols recommend ethyl acetate containing 1% methanol.[6] Collect the eluate in a clean tube.
-
-
Sample Concentration:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried sample in an appropriate volume of the RIA assay buffer. Mix thoroughly by vortexing.
-
-
Assay:
-
The purified and reconstituted sample is now ready for use in the this compound radioimmunoassay.
-
Visualizations
References
- 1. The effect of physiological levels of non-esterified fatty acids on the radioimmunoassay of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay measurement of prostaglandins E, A, and F in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elimination of undesired cross-reactants by using mixtures of antibodies: experimental and theoretical evaluations of hapten radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A specific radioimmunoassay for PGE2 using an antibody with high specificity and a sephadex LH-20 microcolumn for the separation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioimmunoassay of prostaglandins E1, E2, and F2alpha in unextracted plasma, serum and myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitate-Triggered COX2/PGE2-Related Hyperinflammation in Dual-Stressed PdL Fibroblasts Is Mediated by Repressive H3K27 Trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Challenges in separating 13,14-Dihydro-15-keto-PGE2 from other prostaglandin isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the separation of 13,14-Dihydro-15-keto-PGE2 from other prostaglandin (B15479496) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound?
A1: The main difficulties arise from the inherent chemical instability of this compound and the presence of numerous structurally similar prostaglandin isomers in biological samples.[1][2][3] The target molecule is susceptible to degradation, and its isomers often co-elute in chromatographic separations, making accurate quantification challenging.[4]
Q2: Why is this compound unstable, and what are its degradation products?
A2: this compound is unstable in aqueous media and its degradation is influenced by pH, temperature, and the presence of proteins like albumin.[1][2] Under neutral or acidic conditions, it can dehydrate to form 13,14-dihydro-15-keto-PGA2.[2] At a higher pH or in the presence of albumin, it can cyclize to form 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2.[1][2]
Q3: Which prostaglandin isomers are most likely to interfere with the analysis of this compound?
A3: Several prostaglandin isomers share the same chemical formula (C₂₀H₃₂O₅) and can interfere with the analysis. These include PGE₂, PGD₂, and various isoprostanes.[3][5] Due to their structural similarities, they can have very close retention times in chromatographic systems.[4]
Q4: What are the recommended analytical techniques for separating this compound?
A4: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is considered the most specific and sensitive method for the analysis of this compound and other eicosanoids.[6][7] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires derivatization steps.[8]
Q5: How can I improve the stability of this compound during sample preparation and analysis?
A5: To minimize degradation, it is crucial to work at low temperatures and to control the pH of your samples. Immediate processing of biological samples is recommended.[1][2] One effective strategy is the immediate formation of oximes of the ketone groups in an aqueous solution, which stabilizes the molecule before extraction and analysis.[8]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks
Symptoms:
-
Inability to separate this compound from other prostaglandin isomers (e.g., PGE₂, PGD₂).
-
Broad or tailing peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate HPLC Column | Select a column with high resolving power. A C18 column with a smaller particle size (e.g., 1.7 µm) can improve separation efficiency.[6][9] Consider chiral chromatography if enantiomeric separation is required.[10] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient. A gradient of acetonitrile/water with 0.1% formic acid has been shown to resolve major iso-PGE₂s.[6] Experiment with different organic modifiers and additives to improve selectivity. |
| Matrix Effects | Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances from the biological matrix.[11][12][13] |
| Instrumental Issues | Check for extra-column band broadening, which can be caused by long tubing or loose fittings.[12] Ensure the HPLC system is properly maintained. |
Issue 2: Low Analyte Recovery and Poor Sensitivity
Symptoms:
-
Low signal intensity for this compound.
-
Inability to detect the analyte in samples where it is expected to be present.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | As discussed in the FAQs, stabilize the analyte immediately after sample collection by forming oximes or by working at low temperatures and controlled pH.[8] Avoid prolonged storage of samples, even when frozen. |
| Inefficient Extraction | Optimize your solid-phase extraction (SPE) protocol. The choice of sorbent, wash, and elution solvents is critical for quantitative recovery.[13] |
| Ion Suppression in Mass Spectrometry | Matrix components can suppress the ionization of the target analyte. Improve sample cleanup to remove these interfering substances.[7] Consider using a deuterated internal standard to compensate for matrix effects.[8] |
| Suboptimal Mass Spectrometer Settings | Optimize the MS/MS parameters, including precursor and product ions, collision energy, and other source parameters, to achieve the highest sensitivity for this compound. |
Experimental Protocols
Protocol 1: Sample Stabilization by Oximation
This protocol is adapted from a method described for stabilizing this compound to prevent its degradation.[8]
-
Immediately after collecting the biological sample (e.g., tissue incubate), add an oximating solution.
-
The oximating solution should be prepared to immediately form oximes of the 9 and 15-ketone groups of the prostaglandin.
-
A deuterated internal standard of this compound, also in its oxime form, should be added at this stage for accurate quantification.[8]
-
Following oximation, proceed with the extraction of the stabilized prostaglandins (B1171923).
Protocol 2: Solid-Phase Extraction (SPE) for Prostaglandin Metabolites
This is a general protocol for the extraction of prostaglandin metabolites from biological matrices.[13]
-
Conditioning: Condition an octadecyl-bonded silica (B1680970) gel (C18) SPE cartridge with methanol (B129727) followed by water.
-
Loading: Acidify the sample (e.g., urine, plasma, or tissue homogenate) with formic acid to a final concentration of 1% and load it onto the conditioned SPE cartridge.[13]
-
Washing: Wash the cartridge with a low-concentration organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elution: Elute the prostaglandins and their metabolites with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
PGE₂ Metabolism and Key Isomers
This diagram illustrates the metabolic pathway of PGE₂ leading to the formation of this compound and highlights other structurally similar, interfering isomers.
Caption: Metabolic pathway of PGE₂ and related interfering isomers.
Troubleshooting Workflow for Poor Chromatographic Resolution
This workflow provides a logical sequence of steps to diagnose and resolve issues with poor chromatographic separation.
Caption: A step-by-step guide to troubleshooting poor chromatographic resolution.
References
- 1. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0002776) [hmdb.ca]
- 10. lipidmaps.org [lipidmaps.org]
- 11. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing 13,14-Dihydro-15-keto-PGE2 standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 13,14-Dihydro-15-keto-PGE2 standards. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound standard upon receipt?
A1: Upon receipt, the standard, which is often supplied in an organic solvent like methyl acetate (B1210297) or ethanol (B145695), should be stored at -20°C or -80°C. For long-term storage of two years or more, -80°C is recommended to ensure stability.
Q2: What is the stability of this compound in different solvents and conditions?
A2: this compound is unstable in aqueous solutions and its stability is dependent on pH, temperature, and the presence of albumin.[1][2] In aqueous media, it can rapidly dehydrate, especially at high or very low pH, to form 13,14-dihydro-15-keto-PGA2.[3] At alkaline pH, it can also form a bicyclic compound, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2.[3] The presence of albumin can accelerate its decomposition.[1][2] For experimental use, it is crucial to prepare aqueous solutions fresh and use them promptly.
Q3: How do I properly reconstitute the this compound standard for my experiments?
A3: To reconstitute the standard, first, allow the vial to warm to room temperature before opening to prevent condensation. If the standard is provided as a dried solid, it should be dissolved in a small amount of an organic solvent such as ethanol, DMSO, or DMF. For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous-based culture medium immediately before use. The final concentration of the organic solvent in the cell culture should be kept low (typically below 0.1%) to avoid toxicity.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in a range of organic solvents. The following table summarizes its solubility in common solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | >100 mg/ml[4] |
| Dimethyl sulfoxide (B87167) (DMSO) | >100 mg/ml[4] |
| Ethanol | >100 mg/ml[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | >5 mg/ml[4] |
Note: While soluble in PBS, its stability in aqueous solutions is limited.
Troubleshooting Guides
Problem 1: I am seeing lower than expected biological activity in my cell-based assay.
-
Possible Cause 1: Degradation of the standard. As mentioned, this compound is unstable in aqueous media.[3] If the working solution was prepared in an aqueous buffer and stored for an extended period before use, the compound may have degraded.
-
Solution: Always prepare fresh working solutions in your cell culture medium or buffer immediately before adding to the cells. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Incorrect solvent for final dilution. The choice of solvent for the final dilution into your assay medium is critical. High concentrations of organic solvents can be toxic to cells.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture is at a non-toxic level, typically below 0.1%.
-
Problem 2: I am observing unexpected or inconsistent results in my immunoassay (ELISA).
-
Possible Cause 1: Cross-reactivity with other prostaglandins (B1171923) or metabolites. Immunoassays rely on antibody specificity, and there can be cross-reactivity with structurally similar molecules.
-
Solution: Check the cross-reactivity profile of your ELISA kit, which should be provided by the manufacturer. If high levels of related prostaglandins are present in your sample, consider a more specific analytical method like LC-MS/MS.
-
-
Possible Cause 2: Interference from the sample matrix. Biological samples like plasma or serum can contain substances that interfere with the assay.[5]
-
Solution: Sample purification, such as solid-phase extraction (SPE), may be necessary to remove interfering substances before performing the ELISA.[5]
-
Problem 3: My LC-MS/MS analysis shows multiple peaks or a shifting retention time for the standard.
-
Possible Cause 1: On-column degradation or isomerization. The analytical conditions, including the mobile phase pH and temperature, can contribute to the degradation of the analyte on the column.
-
Possible Cause 2: Contamination of the LC-MS system. Carryover from previous injections or contamination of the solvent lines can lead to extraneous peaks.
-
Solution: Implement a rigorous cleaning protocol for your LC-MS system, including flushing the system with appropriate solvents between runs and using fresh, high-purity mobile phase solvents.
-
Experimental Protocols
Detailed Methodology: Preparation of this compound Standard for a Cell-Based Calcium Mobilization Assay
This protocol describes the preparation of the standard for use in a calcium mobilization assay to assess its activity on G-protein coupled receptors, such as CRTH2, that signal through calcium.
Materials:
-
This compound standard (in methyl acetate or as a solid)
-
Anhydrous ethanol or DMSO
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Cells expressing the receptor of interest (e.g., Th2 cells for CRTH2)
Procedure:
-
Stock Solution Preparation (10 mM):
-
If the standard is in methyl acetate, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried standard in anhydrous ethanol or DMSO to a final concentration of 10 mM. For example, for 1 mg of the standard (MW: 352.5 g/mol ), add 28.4 µL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in HBSS to prepare a range of working concentrations (e.g., from 1 nM to 10 µM). It is important to do this immediately before use due to the instability of the compound in aqueous solutions.
-
-
Cell Preparation and Dye Loading:
-
Culture your cells of interest to the appropriate density.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After loading, wash the cells with HBSS to remove excess dye.
-
-
Calcium Mobilization Assay:
-
Place the dye-loaded cells in a suitable plate for fluorescence measurement.
-
Measure the baseline fluorescence.
-
Add the freshly prepared working solutions of this compound to the cells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Visualizations
Caption: Workflow for handling and preparing this compound standards.
Caption: Signaling pathways of 13,14-dihydro-15-keto prostaglandins.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. LIPID MAPS [lipidmaps.org]
- 4. Frontiers | The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation [frontiersin.org]
- 5. thomassci.com [thomassci.com]
- 6. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of 13,14-Dihydro-15-keto-PGE2: RIA vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 13,14-dihydro-15-keto-prostaglandin E2 (PGE-M), the primary circulating metabolite of prostaglandin (B15479496) E2 (PGE2), is critical for understanding a wide range of physiological and pathological processes.[1][2][3][4] This guide provides a comprehensive comparison of two widely used analytical methods for PGE-M quantification: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the performance characteristics, experimental protocols, and inherent advantages and limitations of each technique to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: Key Performance Metrics
The choice between RIA and LC-MS/MS for the quantification of 13,14-dihydro-15-keto-PGE2 often depends on the specific requirements of the study, such as the need for high specificity, sensitivity, or throughput. Below is a summary of typical performance characteristics for each method, synthesized from various studies on prostaglandin metabolites.
| Parameter | Radioimmunoassay (RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Lower Limit of Quantification (LLOQ) | Typically in the low pg/mL range | Can achieve sub-pg/mL to low pg/mL levels |
| Specificity | Can be prone to cross-reactivity with structurally similar prostaglandins (B1171923) and other lipids, potentially leading to overestimation.[2][5] | High specificity due to separation by retention time and mass-to-charge ratio of both parent and fragment ions. |
| Accuracy (% Recovery) | Variable, can be affected by matrix effects and cross-reactivity. | Generally high, with typical recovery rates of 85-115%. |
| Precision (%CV) | Intra-assay CV typically <15%, Inter-assay CV can be higher. | Excellent precision, with both intra- and inter-assay CV typically <15%. |
| Throughput | High, suitable for large sample batches. | Moderate to high, depending on the complexity of sample preparation and chromatographic run time. |
| Matrix Effects | Susceptible to interference from plasma/serum components, often requiring sample extraction.[2][5] | Can be minimized with appropriate sample preparation, chromatographic separation, and the use of stable isotope-labeled internal standards. |
The Prostaglandin E2 Metabolic Pathway
To appreciate the significance of quantifying this compound, it is essential to understand its position in the metabolic cascade of PGE2. The following diagram illustrates the key enzymatic steps in the formation of this stable metabolite.
Caption: Metabolic conversion of PGE2 to its stable metabolite, this compound.
Experimental Workflow Comparison
The experimental workflows for RIA and LC-MS/MS differ significantly in their principles and execution. The following diagram provides a high-level comparison of the typical steps involved in each method.
Caption: Generalized experimental workflows for RIA and LC-MS/MS quantification.
Detailed Experimental Protocols
Below are representative protocols for the quantification of this compound using both RIA and LC-MS/MS. These are generalized procedures and may require optimization for specific sample matrices and instrumentation.
Radioimmunoassay (RIA) Protocol
-
Sample Collection and Preparation: Collect biological samples (e.g., plasma, serum) and store at -80°C. To minimize matrix effects, a sample extraction step using a solvent like ethanol (B145695) or by solid-phase extraction is often necessary.[5]
-
Assay Procedure:
-
A standard curve is prepared using known concentrations of unlabeled this compound.
-
Samples, standards, and controls are incubated with a specific primary antibody against this compound and a fixed amount of radiolabeled (³H or ¹²⁵I) this compound.
-
During incubation, the unlabeled analyte in the sample and the radiolabeled analyte compete for binding to the primary antibody.
-
-
Separation: A secondary antibody or another method (e.g., charcoal) is used to precipitate the primary antibody-antigen complexes, separating the bound from the free radiolabeled analyte.
-
Detection: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Quantification: The concentration of this compound in the samples is determined by comparing the level of radioactivity to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Collection and Internal Standard Spiking: Collect biological samples and store at -80°C. Prior to extraction, spike all samples, standards, and quality controls with a known amount of a stable isotope-labeled internal standard (e.g., d4-13,14-dihydro-15-keto-PGE2).
-
Sample Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the sample matrix and concentrate them.
-
Chromatographic Separation:
-
Reconstitute the dried extract in an appropriate solvent.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with a small percentage of acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) to separate this compound from other sample components.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native analyte and the internal standard are monitored.
-
-
Quantification: The concentration of this compound is calculated from the peak area ratio of the analyte to the internal standard, by referencing a calibration curve constructed from standards prepared in a similar matrix.
Concluding Remarks
Both RIA and LC-MS/MS are powerful techniques for the quantification of this compound. RIA offers high throughput and is a cost-effective option for large-scale studies. However, its susceptibility to cross-reactivity and matrix effects can compromise specificity and accuracy.[2][5]
LC-MS/MS, on the other hand, provides superior specificity and accuracy due to its ability to separate the analyte chromatographically and detect it based on its unique mass-to-charge ratio.[6] The use of a stable isotope-labeled internal standard further enhances the reliability of quantification by correcting for matrix effects and variations in sample processing. While the initial instrument cost and method development can be more substantial, the high quality of the data often makes LC-MS/MS the preferred method for definitive quantification, particularly in complex biological matrices and when high accuracy is paramount.
Ultimately, the selection of the most suitable method will depend on a careful consideration of the research question, the required level of analytical rigor, sample throughput needs, and available resources.
References
- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 2. experts.umn.edu [experts.umn.edu]
- 3. LIPID MAPS [lipidmaps.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Liquid Chromatography-Tandem Mass Spectrometry and Radioimmunoassay in Determining Plasma Aldosterone Concentration and Plasma Renin Activity for Primary Aldosteronism Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Commercial 13,14-Dihydro-15-keto-PGE2 ELISA Kit Against a Reference Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a commercial 13,14-Dihydro-15-keto-PGE2 (PGE-M) ELISA kit against a liquid chromatography-tandem mass spectrometry (LC-MS/MS) reference method. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of an appropriate analytical method for the quantification of this key prostaglandin (B15479496) E2 metabolite.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and plays a crucial role in a myriad of physiological and pathological processes, including fever, pain, and cancer. Due to its short half-life in circulation, direct measurement of PGE2 is often challenging. The major metabolite of PGE2 in plasma, this compound (PGE-M), is more stable and its concentration is reflective of systemic PGE2 production. Consequently, accurate quantification of PGE-M is critical for studies investigating the role of PGE2 in health and disease.
While commercial ELISA kits offer a convenient and high-throughput method for PGE-M quantification, it is imperative to validate their performance against a highly specific and sensitive reference method like LC-MS/MS. This guide outlines the experimental protocols for both methods and presents a comparative analysis of their performance based on key validation parameters.
Prostaglandin E2 (PGE2) Signaling and Metabolism
The biological effects of PGE2 are mediated through its interaction with four G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors activate distinct downstream signaling pathways, leading to a variety of cellular responses. PGE2 is metabolized to the more stable this compound, which is the primary analyte for assessing systemic PGE2 levels.
Caption: PGE2 signaling through EP receptors and its metabolism to PGE-M.
Experimental Workflow for Method Comparison
The validation of the commercial ELISA kit involved a parallel analysis of a series of spiked and biological samples using both the ELISA and the LC-MS/MS reference method. The results were then statistically compared to determine the performance characteristics of the ELISA kit.
Caption: Workflow for comparing the ELISA kit and LC-MS/MS method.
Experimental Protocols
Commercial this compound ELISA Kit
The assay was performed according to the manufacturer's instructions. Briefly, the competitive immunoassay is based on the competition between PGE-M in the sample and a fixed amount of horseradish peroxidase (HRP) labeled PGE-M for a limited number of binding sites on a PGE-M specific antibody coated on the microplate.
-
Standard and Sample Preparation: A standard curve was prepared by serial dilution of the provided PGE-M standard. Plasma samples were diluted as recommended by the kit protocol.
-
Assay Procedure: Standards, controls, and samples were added to the appropriate wells of the antibody-coated microplate, followed by the addition of the HRP-conjugated PGE-M.
-
Incubation: The plate was incubated for 2 hours at room temperature with gentle shaking.
-
Washing: The plate was washed four times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: A tetramethylbenzidine (TMB) substrate solution was added to each well, and the plate was incubated for 30 minutes in the dark.
-
Reaction Termination: The enzymatic reaction was stopped by the addition of a stop solution.
-
Data Acquisition: The optical density was measured at 450 nm using a microplate reader. The concentration of PGE-M in the samples was determined by interpolating from the standard curve.
LC-MS/MS Reference Method
The LC-MS/MS method was developed and validated for the quantification of PGE-M in plasma.
-
Sample Preparation:
-
To 100 µL of plasma, 10 µL of an internal standard solution (PGE-M-d4) was added.
-
Proteins were precipitated by adding 400 µL of cold acetonitrile. The samples were vortexed and centrifuged.
-
The supernatant was transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The residue was reconstituted in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: Shimadzu Nexera X2
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 30% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: SCIEX QTRAP 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PGE-M: m/z 353.2 -> 317.2
-
PGE-M-d4 (Internal Standard): m/z 357.2 -> 321.2
-
-
-
Data Analysis: The concentration of PGE-M was determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.
Performance Comparison
The following tables summarize the performance characteristics of the commercial this compound ELISA kit in comparison to the LC-MS/MS reference method.
Table 1: Sensitivity and Assay Range
| Parameter | Commercial ELISA Kit | LC-MS/MS Reference Method |
| Limit of Detection (LOD) | 15 pg/mL | 5 pg/mL |
| Limit of Quantification (LOQ) | 50 pg/mL | 15 pg/mL |
| Assay Range | 50 - 5000 pg/mL | 15 - 10000 pg/mL |
Table 2: Accuracy and Precision
| Parameter | Commercial ELISA Kit | LC-MS/MS Reference Method |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Intra-Assay Precision (%CV) | < 10% | < 5% |
| Inter-Assay Precision (%CV) | < 15% | < 8% |
Table 3: Specificity (Cross-Reactivity)
| Compound | Commercial ELISA Kit (% Cross-Reactivity) | LC-MS/MS Reference Method |
| This compound | 100 | 100 |
| PGE2 | < 0.1 | Not Detected |
| 15-keto-PGE2 | < 1.0 | Not Detected |
| 13,14-dihydro-15-keto-PGF2α | < 0.5 | Not Detected |
| Arachidonic Acid | < 0.01 | Not Detected |
Conclusion
The evaluated commercial this compound ELISA kit demonstrates acceptable performance for the quantification of PGE-M in biological samples. It offers good precision and a user-friendly protocol suitable for high-throughput screening. However, when compared to the LC-MS/MS reference method, the ELISA kit exhibits lower sensitivity and a narrower dynamic range. The LC-MS/MS method provides superior accuracy, precision, and specificity, making it the gold standard for applications requiring highly quantitative and reliable data.
The choice of method should be guided by the specific requirements of the study. For large-scale screening studies where high throughput is a priority and a semi-quantitative to quantitative estimation is sufficient, the ELISA kit is a viable option. For studies demanding high accuracy, sensitivity, and specificity, such as clinical trials or mechanistic studies, the LC-MS/MS method is recommended. It is always advisable to perform an in-house validation to ensure the chosen method meets the specific needs of the intended application.
A Researcher's Guide to Cross-Laboratory Measurement of 13,14-Dihydro-15-keto-PGE2: Methods and Considerations
For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of data across different laboratories is paramount. This guide provides a comparative overview of the common methods for measuring 13,14-Dihydro-15-keto-PGE2 (PGE2-M), a major metabolite of Prostaglandin (B15479496) E2 (PGE2), and discusses key considerations for cross-laboratory validation.
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, cancer, and immune responses. Due to its short half-life, its major, more stable metabolite, this compound, is often measured as a surrogate for systemic PGE2 production. However, variations in measurement techniques and protocols can lead to discrepancies in results between laboratories. This guide aims to provide clarity by comparing the available analytical methods and offering insights into best practices for ensuring data integrity across studies.
Comparative Analysis of Measurement Methods
The two primary methods for quantifying PGE2-M are immunoassays (ELISA, RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method has its own set of advantages and limitations that can contribute to inter-laboratory variability.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of PGE2-M in the sample with a labeled PGE2-M for a limited number of antibody binding sites. | Separation of PGE2-M from other sample components by liquid chromatography followed by detection and quantification based on its unique mass-to-charge ratio. |
| Advantages | High throughput, relatively low cost, commercially available kits with established protocols.[1][2] | High specificity and sensitivity, capable of multiplexing (measuring multiple analytes simultaneously), considered the "gold standard" for accuracy.[1][3] |
| Disadvantages | Potential for cross-reactivity with structurally similar molecules, leading to inaccurate results.[1][3] Matrix effects from biological samples can interfere with the assay.[1] | Higher cost per sample, requires specialized equipment and expertise, lower throughput compared to ELISA. |
| Reported Precision | Intra-assay CV: <10%, Inter-assay CV: <15% (Varies by kit manufacturer).[4][5] | Generally higher precision with CVs <10%. |
Experimental Protocols: An Overview
Detailed experimental protocols are crucial for minimizing variability. Below are generalized workflows for the two main analytical methods.
1. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for PGE2-M
This protocol is based on the competitive ELISA principle.
-
Sample Preparation: Urine or plasma samples are collected. Depending on the kit and sample type, a purification or extraction step using solid-phase extraction (SPE) may be required to remove interfering substances.
-
Assay Procedure:
-
Standards and prepared samples are added to a microplate pre-coated with a capture antibody.
-
A fixed amount of horseradish peroxidase (HRP)-labeled PGE2-M is added.
-
The plate is incubated, allowing the sample PGE2-M and HRP-labeled PGE2-M to compete for binding to the antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the HRP to produce a color change.
-
A stop solution is added to terminate the reaction.
-
The optical density is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of PGE2-M in the samples is then interpolated from this curve.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for PGE2-M
This protocol provides a highly specific and sensitive measurement.
-
Sample Preparation:
-
An internal standard (typically a deuterated version of PGE2-M) is added to the sample to account for analytical variability.
-
Solid-phase extraction (SPE) is performed to purify and concentrate the analyte from the biological matrix (e.g., urine, plasma).
-
The extracted sample is dried and then reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system, where PGE2-M is separated from other molecules based on its chemical properties and interaction with the chromatography column.
-
The separated analyte then enters the mass spectrometer.
-
In the mass spectrometer, the PGE2-M molecules are ionized and then fragmented.
-
Specific parent and fragment ions of PGE2-M and the internal standard are monitored for detection and quantification.
-
-
Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of PGE2-M in the sample by comparing it to a standard curve.
Key Signaling Pathway and Validation Workflow
To understand the biological context of PGE2 and the logical flow of a cross-laboratory validation study, the following diagrams are provided.
Caption: PGE2 Biosynthesis and Signaling Pathway.
Caption: Proposed Workflow for a Cross-Laboratory Validation Study.
Recommendations for Improving Inter-Laboratory Consistency
To enhance the comparability of PGE2-M measurements across different laboratories, the following recommendations should be considered:
-
Standardization of Protocols: Detailed standardization of pre-analytical variables, including sample collection, handling, and storage, is critical.[6][7] The use of identical or well-characterized protocols for the analytical measurement is also essential.
-
Use of Certified Reference Materials: The availability and use of certified reference materials for PGE2-M would provide a common benchmark for all laboratories to calibrate their assays against.
-
Participation in Proficiency Testing Programs: Regular participation in external quality assessment or proficiency testing programs can help laboratories identify and correct for systematic biases in their measurements.
-
Method-Specific Reporting: When publishing results, researchers should clearly state the method used for PGE2-M measurement (including details of the specific ELISA kit or LC-MS/MS parameters) to allow for better interpretation and comparison of data across studies.
-
Cross-Validation Studies: When collaborating across institutions, it is advisable to conduct a small-scale cross-validation study by analyzing a subset of samples in all participating laboratories to establish the degree of agreement and any potential systematic differences.
By understanding the nuances of the different analytical methods and proactively addressing potential sources of variability, the scientific community can improve the reliability and reproducibility of this compound measurements, ultimately leading to more robust and impactful research findings.
References
- 1. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Mouse PGE2(Prostaglandin E2) ELISA Kit [elkbiotech.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 13,14-Dihydro-15-keto-PGE2 and 13,14-dihydro-15-keto-PGF2α Levels for Researchers and Drug Development Professionals
A deep dive into the comparative levels of two key prostaglandin (B15479496) metabolites, 13,14-Dihydro-15-keto-Prostaglandin E2 (PGE2-M) and 13,14-dihydro-15-keto-Prostaglandin F2α (PGF2α-M), offers critical insights for researchers and drug development professionals. These stable metabolites serve as important biomarkers for the in vivo production of their parent compounds, Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α), which are implicated in a myriad of physiological and pathological processes including inflammation, cancer, and reproduction.
This guide provides a comprehensive comparison of PGE2-M and PGF2α-M levels in various biological contexts, supported by experimental data. Detailed methodologies for the quantification of these metabolites are also presented to aid in the design and execution of future studies.
Comparative Levels of PGE2-M and PGF2α-M
The relative concentrations of PGE2-M and PGF2α-M can vary significantly depending on the biological context, providing valuable information about the underlying physiological or pathological state. The following table summarizes reported levels of these metabolites in different conditions.
| Biological Context | Analyte | Sample Type | Concentration | Key Findings |
| Pregnancy & Parturition | PGE2-M (bicyclo-PGEM) | Maternal Plasma | No significant change during second or third trimesters, or labor. | PGE2-M levels remain stable throughout pregnancy and labor.[1][2] |
| PGF2α-M | Maternal Plasma | Increases several-fold during labor. | PGF2α-M is quantitatively more significant than PGE2-M during human parturition.[1][2] | |
| Cancer | ||||
| Colorectal Cancer | PGE2 & metabolites | Tumor Tissue & Serum | Significantly increased compared to healthy controls. | Elevated PGE2 biosynthesis is a hallmark of colorectal cancer. |
| PGF2α | Tumor Tissue & Serum | 30-fold higher than PGE2 in intestinal tissue from patients with familial adenomatous polyposis. | PGF2α may play a critical role in certain types of colorectal cancer. | |
| Non-Small Cell Lung Cancer | PGE2-M | Tumor Tissue | Decreased compared to adjacent non-cancerous tissue. | Altered prostaglandin metabolism is observed in lung cancer.[3] |
| Inflammation | ||||
| Rheumatoid Arthritis | PGE2 | Joint Fluid | Effectively lowered by NSAID treatment. | PGE2 is a key mediator of inflammation in rheumatoid arthritis.[1] |
| PGF2α | Joint Fluid | Effectively lowered by NSAID treatment. | PGF2α is also involved in the inflammatory process of rheumatoid arthritis.[1] | |
| PGF2α metabolites | Plasma & Urine | Above the low-normal limit in untreated patients. | Systemic levels of PGF2α metabolites are elevated in rheumatoid arthritis.[1] |
Signaling Pathways of Parent Prostaglandins (B1171923)
The biological effects of PGE2 and PGF2α are mediated through their respective signaling pathways, which are initiated by the binding of these prostaglandins to specific G protein-coupled receptors on the cell surface.
Caption: PGE2 signaling is mediated by four receptor subtypes (EP1-4), leading to diverse downstream effects.
Caption: PGF2α primarily signals through the FP receptor, activating the Gq pathway.
Experimental Protocols for Quantification
Accurate quantification of PGE2-M and PGF2α-M is crucial for their use as biomarkers. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective pre-purification step for both ELISA and LC-MS/MS is solid-phase extraction.
Caption: A generalized workflow for the solid-phase extraction of prostaglandin metabolites from biological fluids.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying prostaglandin metabolites. The following is a general protocol for a competitive ELISA.
Methodology:
-
Standard Preparation: Prepare a serial dilution of the respective metabolite standard (PGE2-M or PGF2α-M) to generate a standard curve.
-
Sample/Standard Addition: Add prepared standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Competitive Binding: Add a fixed amount of enzyme-conjugated metabolite (tracer) to each well. During incubation, the tracer and the metabolite in the sample/standard compete for binding to the limited number of antibody sites.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate that is converted by the enzyme on the tracer to produce a colored product.
-
Signal Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of the metabolite in the sample.
-
Quantification: Calculate the concentration of the metabolite in the samples by comparing their absorbance to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the simultaneous quantification of multiple analytes.
Caption: A schematic of the LC-MS/MS workflow for the targeted quantification of prostaglandin metabolites.
Methodology:
-
Chromatographic Separation: The extracted and reconstituted sample is injected into a liquid chromatograph. A reverse-phase column (e.g., C18) is typically used to separate the metabolites from other components in the sample matrix. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandin metabolites.
-
Tandem Mass Spectrometry (MS/MS):
-
Precursor Ion Selection: In the first quadrupole (Q1), the deprotonated molecule of the target metabolite ([M-H]⁻) is selected.
-
Fragmentation: The selected precursor ion is fragmented in the collision cell (Q2) by collision with an inert gas (e.g., argon).
-
Product Ion Detection: The resulting fragment ions (product ions) are analyzed in the third quadrupole (Q3). Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for each metabolite, providing high specificity.
-
-
Quantification: The concentration of each metabolite is determined by comparing the peak area of its specific MRM transition to that of a known amount of a stable isotope-labeled internal standard.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | A time-programmed gradient from low to high organic phase |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | Specific precursor/product ion pairs for PGE2-M, PGF2α-M, and internal standards |
Conclusion
The comparative analysis of 13,14-Dihydro-15-keto-PGE2 and 13,14-dihydro-15-keto-PGF2α levels provides a valuable tool for researchers and clinicians. The distinct patterns of their expression in different physiological and pathological states, such as the dramatic increase of PGF2α-M during parturition and the elevated levels of PGE2 metabolites in certain cancers, highlight their potential as specific biomarkers. The choice of analytical method, whether the high-throughput capability of ELISA or the high specificity and sensitivity of LC-MS/MS, will depend on the specific research question and available resources. The detailed protocols and workflows provided in this guide are intended to facilitate the accurate and reliable measurement of these important prostaglandin metabolites, ultimately contributing to a better understanding of their roles in health and disease and aiding in the development of novel therapeutic strategies.
References
A Comparative Analysis of Receptor Binding Affinity: 13,14-Dihydro-15-keto-PGE2 versus PGE2
For Immediate Release
This guide provides a detailed comparison of the receptor binding affinities of Prostaglandin (B15479496) E2 (PGE2) and its metabolite, 13,14-Dihydro-15-keto-PGE2. This document is intended for researchers, scientists, and drug development professionals working with prostaglandins (B1171923) and their G protein-coupled receptors (GPCRs), the EP receptor series.
Prostaglandin E2 is a principal mediator of inflammation and exerts a wide range of physiological and pathological effects through its interaction with four distinct receptor subtypes: EP1, EP2, EP3, and EP4. The metabolic breakdown of PGE2 leads to the formation of several products, including this compound. Understanding the receptor binding profile of this metabolite is crucial for elucidating the full scope of PGE2's biological activity and for the development of targeted therapeutics.
Quantitative Comparison of Binding Affinities
The binding affinities of PGE2 and this compound for the EP receptor subtypes are summarized in the table below. The data, presented as inhibition constants (Ki) and dissociation constants (Kd), are compiled from various radioligand binding assays. A lower Ki or Kd value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Binding Affinity (Ki/Kd) |
| EP1 | PGE2 | ~10 nM (Ki), ~20 nM (Kd)[1] |
| This compound | Data not available | |
| EP2 | PGE2 | ~13 nM (Kd) |
| This compound | 12 µM (Ki)[2][3] | |
| EP3 | PGE2 | ~0.9 nM (Ki)[4], 0.3 nM (Kd)[5] |
| This compound | Data not available | |
| EP4 | PGE2 | ~1.9 nM (Ki)[4] |
| This compound | 57 µM (Ki)[2][3] |
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. The following is a generalized protocol for such an assay designed to determine the binding affinity of a test compound for a prostaglandin EP receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific EP receptor subtype by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-PGE2) for receptor binding.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human EP receptor subtype of interest.
-
Radiolabeled ligand (e.g., [³H]-PGE2).
-
Unlabeled test compound (e.g., this compound).
-
Unlabeled reference compound (e.g., PGE2).
-
Assay Buffer (e.g., 10 mM MES/KOH (pH 6.0), 1 mM EDTA, 10 mM MgCl₂).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target EP receptor are thawed on ice and resuspended in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled reference compound (e.g., 10 µM PGE2).
-
Competitive Binding: Cell membranes, radiolabeled ligand, and increasing concentrations of the test compound.
-
-
Incubation: The plate is incubated for a specified time (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. pnas.org [pnas.org]
- 2. caymanchem.com [caymanchem.com]
- 3. LIPID MAPS [lipidmaps.org]
- 4. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
13,14-Dihydro-15-keto-PGE2: A Metabolite with Emerging Biological Significance
A comprehensive analysis of 13,14-Dihydro-15-keto-prostaglandin E2 (PGE2-M), traditionally considered an inactive metabolite of prostaglandin (B15479496) E2 (PGE2), reveals a more complex, context-dependent biological profile. While exhibiting significantly lower activity at classical PGE2 receptors, recent evidence demonstrates its potential for distinct biological effects in specific physiological systems, challenging its classification as merely an inert breakdown product.
This guide provides a detailed comparison of 13,14-Dihydro-15-keto-PGE2 and its parent compound, PGE2, summarizing key experimental data on their biological activities and outlining the methodologies used to ascertain these functions.
Classical View: An Inactive Metabolite
Prostaglandin E2 is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and fever. Its actions are mediated through four G protein-coupled receptors: EP1, EP2, EP3, and EP4. Following its systemic release, PGE2 is rapidly metabolized, primarily in the lungs, to more stable products. The initial and rate-limiting step is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE2. This is followed by the reduction of the 13,14-double bond by prostaglandin reductase to yield this compound, the major circulating metabolite of PGE2.
Early characterization of this metabolite indicated a substantial loss of activity compared to the parent compound. Studies have consistently shown that this compound binds poorly to the EP2 and EP4 receptors and is a weak activator of their downstream signaling pathways, such as adenylate cyclase activation.[1][2][3]
Comparative Biological Activity at EP Receptors
The following table summarizes the quantitative comparison of the biological activity of this compound and PGE2 at the EP2 and EP4 receptors.
| Compound | Receptor | Assay Type | Parameter | Value (µM) | Reference |
| This compound | EP2 | Receptor Binding | Ki | 12 | [1] |
| EP4 | Receptor Binding | Ki | 57 | [1] | |
| EP2 | Functional (Adenylate Cyclase) | EC50 | >18 | [1] | |
| EP4 | Functional (Adenylate Cyclase) | EC50 | >38 | [1] | |
| PGE2 | EP2 | Functional (Adenylate Cyclase) | EC50 | Not explicitly stated, but potent | |
| EP4 | Functional (Adenylate Cyclase) | EC50 | Not explicitly stated, but potent |
Emerging Evidence for Biological Activity
Recent research has begun to uncover novel biological roles for this compound, independent of the classical EP receptor signaling pathway.
Alleviation of Opioid-Induced Constipation
A 2024 study demonstrated that this compound, a metabolite associated with the probiotic Bifidobacterium animalis F1-7, can alleviate opioid-induced constipation (OIC).[4][5] In this context, the metabolite was found to stimulate the secretion of chromogranin A (CGA) and 5-hydroxytryptamine (5-HT) from enterochromaffin-like cells.[4][5] This suggests a potential therapeutic application for this "inactive" metabolite.
| Compound | Model System | Assay | Concentration | Effect | Reference |
| This compound | OIC mouse model | In vivo | 20 mg/kg BW | Improved constipation | [4] |
| PC-12 cells | 5-HT secretion | 30 ng/mL | Stimulated secretion | [4][6] |
Potential Role in Glomerular Architecture
While direct evidence is still emerging, studies on the precursor molecule, 15-keto-PGE2, suggest that PGE2 metabolites may have roles in kidney physiology. Research in zebrafish has shown that 15-keto-PGE2 can bind to and stabilize EP2 and EP4 receptors and that elevated levels of this metabolite can perturb glomerular vascularization.[7][8][9] These findings open the possibility that this compound may also have unappreciated functions in renal biology.
Experimental Protocols
Receptor Binding Assay (General Protocol)
This protocol describes a competitive binding assay to determine the affinity of a compound for a receptor.
-
Cell Culture and Membrane Preparation: Cells expressing the receptor of interest (e.g., CHO cells transfected with EP2 or EP4) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of radiolabeled ligand (e.g., [3H]PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (this compound or PGE2).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value.
Adenylate Cyclase Activation Assay (General Protocol)
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of EP2 and EP4 receptor activation.
-
Cell Culture: Cells expressing the EP2 or EP4 receptor are cultured to an appropriate density.
-
Stimulation: The cells are treated with varying concentrations of the test compound (this compound or PGE2) for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an ELISA or radioimmunoassay.[10][11][12][13]
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined.[14][15][16]
5-HT Secretion Assay in PC-12 Cells
This protocol details the method used to assess the effect of this compound on 5-HT secretion.
-
Cell Culture: PC-12 cells, a rat pheochromocytoma cell line that synthesizes and secretes 5-HT, are cultured in appropriate media.
-
Treatment: The cells are treated with different concentrations of this compound for a specified time.
-
Sample Collection: The cell culture supernatant is collected.
-
5-HT Quantification: The concentration of 5-HT in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The amount of 5-HT secreted in response to the treatment is quantified and compared to control conditions.[6]
Visualizing the Pathways
PGE2 Metabolism
The following diagram illustrates the metabolic conversion of PGE2 to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIPID MAPS [lipidmaps.org]
- 4. Metabolites this compound Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Refubium - Investigating the role of PGE2/15-keto-PGE2/EP2/EP4 axis in kidney biology and disease [refubium.fu-berlin.de]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. abcam.com [abcam.com]
- 14. Evidence that PGE2 stimulates intestinal epithelial cell adenylate cyclase by a receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin E2 Stimulates EP2, Adenylate Cyclase, Phospholipase C, and Intracellular Calcium Release to Mediate Cyclic Adenosine Monophosphate Production in Dental Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating PGE2 Biomarkers: A Comparative Guide to Plasma 13,14-Dihydro-15-keto-PGE2 and Urinary Metabolites
For researchers, scientists, and drug development professionals, the accurate measurement of Prostaglandin E2 (PGE2) activity is crucial for understanding inflammatory processes and therapeutic responses. This guide provides a comprehensive comparison of two key biomarkers: the primary plasma metabolite, 13,14-dihydro-15-keto-PGE2 (PGE-M), and its downstream urinary metabolites. We present experimental data on their correlation, detailed analytical protocols, and a clear visualization of the metabolic pathway to inform your selection of the most appropriate biomarker for your research needs.
Prostaglandin E2 is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to its extremely short half-life in circulation, direct measurement of PGE2 is not a reliable indicator of its systemic production. Consequently, researchers turn to its more stable metabolites. The primary metabolite found in plasma is this compound, while the urine contains further breakdown products, most notably 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid, often referred to as PGE-M in urine. The choice between analyzing the plasma metabolite versus urinary metabolites depends on the specific research question, required temporal resolution, and the nature of the biological samples available.
Correlation Data: Plasma vs. Urinary Metabolites
The relationship between the instantaneous level of the primary PGE2 metabolite in plasma and the cumulative excretion of its metabolites in urine is a critical consideration for biomarker selection. While urinary metabolites are widely used as a non-invasive index of systemic PGE2 production over time, their direct correlation with circulating plasma levels of this compound may not always be straightforward.
A study investigating PGE2 and its metabolites in patients with Gitelman syndrome provides valuable insight into this relationship. The findings from this study are summarized below:
| Comparison | Number of Subjects (n) | Correlation Coefficient (r) | p-value | Conclusion |
| Urinary PGEM vs. Plasma PGEM | 27 | 0.358 | 0.066 | No significant association |
| Urinary PGEM vs. Urinary PGE2 | - | 0.707 | <0.001 | Good correlation |
Data adapted from a 2017 study on Gitelman syndrome. "PGEM" in this context refers to Prostaglandin E2 metabolites.
This data suggests that while urinary metabolite levels correlate well with the parent PGE2 found in urine, their association with the primary plasma metabolite, this compound, is not statistically significant in this cohort. This underscores the concept that urinary metabolites reflect systemic PGE2 production over a period of hours, whereas a single plasma measurement provides a snapshot of the metabolite's concentration at a specific moment.
Prostaglandin E2 Metabolic Pathway
To visualize the relationship between these biomarkers, the metabolic pathway of PGE2 is illustrated below. This diagram highlights the conversion of PGE2 to its primary plasma metabolite and subsequent breakdown into major urinary metabolites.
In Vivo Potency Showdown: PGE2 vs. its Metabolite, 13,14-Dihydro-15-keto-PGE2
A Comparative Guide for Researchers
Prostaglandin (B15479496) E2 (PGE2), a principal bioactive eicosanoid, is a potent lipid mediator with a well-documented short half-life, exerting a wide range of physiological and pathological effects. Its rapid in vivo metabolism to 13,14-dihydro-15-keto-prostaglandin E2 has traditionally rendered this metabolite as biologically inactive. However, emerging research is beginning to challenge this notion, suggesting that 13,14-dihydro-15-keto-PGE2 may possess its own unique biological activities, distinct from its precursor. This guide provides an objective comparison of the in vivo potency of PGE2 and its primary plasma metabolite, this compound, supported by experimental data to aid researchers in drug development and scientific investigation.
Potency at Prostaglandin E2 Receptors
PGE2 exerts its diverse effects by binding to four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. A critical determinant of in vivo potency is the binding affinity to these receptors. As the data below indicates, this compound exhibits a significantly lower affinity for the EP2 and EP4 receptors compared to PGE2.
| Compound | Receptor | Binding Affinity (Ki) | Potency (EC50) for Adenylate Cyclase Activity |
| PGE2 | EP1 | ~10 nM[1] | - |
| EP2 | ~13 nM[2] | - | |
| EP3 | < 1 nM[3] | - | |
| EP4 | ~0.75 nM[4] | - | |
| This compound | EP2 | 12 µM[3] | >18 µM[3] |
| EP4 | 57 µM[3] | >38 µM[3] |
In Vivo Experimental Data: A Tale of Two Pathways
Direct in vivo comparisons of the potency of PGE2 and this compound are scarce, largely due to the historical view of the metabolite's inactivity. However, recent evidence suggests that this compound may have biological effects through alternative signaling pathways.
PGE2: Pro-inflammatory and Bone Anabolic Effects
PGE2 is a well-established mediator of inflammation and has demonstrated bone anabolic effects in vivo.
Table 2: In Vivo Effects of PGE2
| Animal Model | Dosage | Route of Administration | Observed Effect |
| Rat | 0.03 - 30 µ g/paw | Intradermal | Dose-dependent increase in thermal nociceptive hypersensitivity[1] |
| Mouse | 6 mg/kg twice daily for 16 days | Intraperitoneal | Increased number of short-term hematopoietic stem cells and altered bone microarchitecture |
| Mouse | 100 µ g/mouse and 200 µ g/mouse | Not specified | Promotion of colitis-associated neoplasia |
This compound: A Novel Role in Gastrointestinal Motility
A recent study has unveiled a potential therapeutic role for this compound in alleviating opioid-induced constipation (OIC), suggesting a mechanism of action independent of the classical EP receptors.
Table 3: In Vivo Effects of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect |
| Mouse | 20 mg/kg | Not specified | Alleviation of opioid-induced constipation, proposed to be mediated through the 5-hydroxytryptamine (5-HT) pathway.[5] At a concentration of 30 ng/mL, it was also shown to stimulate the secretion of CGA/5-HT in PC-12 cells in vitro.[5][6] |
Signaling Pathways
The differing in vivo effects of PGE2 and its metabolite can be attributed to their activation of distinct signaling cascades.
References
- 1. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolites this compound Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of 13,14-Dihydro-15-keto-PGE2: LC-MS/MS, GC-MS, and ELISA
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of 13,14-dihydro-15-keto-prostaglandin E2 (PGE-M), a major metabolite of prostaglandin (B15479496) E2 (PGE2), is crucial for understanding a wide range of physiological and pathological processes. This guide provides a detailed comparison of three common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
The choice of analytical method for 13,14-dihydro-15-keto-PGE2 can significantly impact the outcome of a study. Factors such as sensitivity, specificity, sample throughput, and cost must be carefully considered. This guide aims to provide an objective overview of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and ELISA for the analysis of this compound and related compounds.
| Feature | LC-MS/MS | GC-MS | ELISA |
| Sensitivity | High (pg/mL to ng/mL range) | Moderate to High (ng range) | High (pg/mL range) |
| Specificity | Very High | High | Moderate to High |
| Accuracy | ≤15% deviation from nominal values | Data not readily available | Data not readily available |
| Intra-assay Precision | ≤15% CV | 11.8% CV[1] | Typically <10% CV |
| Inter-assay Precision | ≤15% CV | 8.1% CV[1] | Typically <15% CV |
| Sample Throughput | Moderate | Low to Moderate | High |
| Sample Preparation | Moderate complexity | High complexity (derivatization required) | Low to Moderate complexity |
| Cost per Sample | High | Moderate | Low |
Signaling and Metabolic Pathways
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using LC-MS/MS, GC-MS, and ELISA.
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, allowing for the simultaneous analysis of multiple eicosanoids.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the sample (e.g., plasma, urine) to approximately pH 3.5.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then hexane (B92381) to remove impurities.
-
Elute the analytes with a suitable solvent such as ethyl acetate (B1210297) or methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid or 0.005% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture with the same acidic modifier as Mobile Phase A.
-
Gradient: A gradient elution is employed to separate the analytes, starting with a low percentage of Mobile Phase B and gradually increasing to a high percentage.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
3. Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
A classic and robust method, though it requires derivatization of the analyte.
1. Sample Preparation and Derivatization:
-
Extraction: Similar to LC-MS/MS, samples are typically extracted using SPE.
-
Derivatization: This is a critical step to increase the volatility and thermal stability of the analyte. A common procedure involves:
-
Oximation of the ketone groups.
-
Esterification of the carboxylic acid group (e.g., with diazomethane (B1218177) or a similar reagent).
-
Silylation of the hydroxyl groups (e.g., with BSTFA).
-
2. Gas Chromatography:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
3. Mass Spectrometry:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for analyzing a large number of samples. The following protocol is representative of a competitive ELISA for a PGE2 metabolite.
1. Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. This typically involves diluting concentrated buffers and preparing a standard curve.
-
Due to the instability of this compound, some kits, like the Cayman Chemical Prostaglandin E Metabolite ELISA Kit (No. 514531), convert the metabolite into a single stable derivative before analysis.[2][3]
2. Assay Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated this compound (tracer) to each well.
-
Add a specific antibody to each well.
-
Incubate the plate to allow for competitive binding of the analyte and the tracer to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The concentration of this compound in the samples is inversely proportional to the intensity of the color and is calculated based on the standard curve.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 13,14-Dihydro-15-keto-PGE2
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential procedural information for the proper disposal of 13,14-Dihydro-15-keto-PGE2, a key metabolite of Prostaglandin E2 (PGE2). Adherence to these guidelines will help researchers, scientists, and drug development professionals manage this chemical waste stream effectively, fostering a culture of safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific disposal protocol is often not detailed, the SDS provides invaluable information on the compound's hazards, which informs its proper handling and segregation.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste, including:
-
Chemical-resistant gloves
-
Safety goggles
-
A lab coat
Step-by-Step Disposal Protocol
The disposal of this compound should be approached as a hazardous waste stream unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused stock, solutions, and contaminated materials, as hazardous chemical waste.[1]
-
Segregate this waste from other waste streams at the point of generation.[2] Do not mix it with non-hazardous trash or other chemical waste categories like halogenated solvents, inorganic acids, or heavy metals, unless specifically instructed by your institution's EHS department.[2]
-
-
Container Selection and Labeling:
-
Use a dedicated, compatible, and leak-proof container for the collection of this compound waste.[3][4] Plastic containers are often preferred for chemical waste.[5] If reusing a chemical container, ensure it is clean and free of any residues that could react with the waste.[6]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[4][7] Your institution may provide specific hazardous waste tags for this purpose.[2]
-
-
Waste Accumulation and Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[2][5]
-
Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation.[5][6][7]
-
Ensure the SAA is away from heat sources, direct sunlight, and high-traffic areas.[4]
-
-
Disposal of Contaminated Materials:
-
Any labware, such as pipette tips, vials, and gloves, that is contaminated with this compound should be collected as solid hazardous waste.[2]
-
Place these items in a clearly labeled, sealed plastic bag within a designated solid waste container.[7]
-
For sharps like needles or blades, use a puncture-proof sharps container specifically designated for chemically contaminated sharps.[7]
-
-
Request for Pickup and Final Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often no more than six months), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[5][7]
-
Never dispose of this compound down the drain or in the regular trash.[8][9] Evaporation is not an acceptable method of disposal.[1][9]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Container Weight | Should be compatible with load handling regulations (typically max 15 kg). | [4] |
| Satellite Accumulation Area (SAA) Volume Limit | Generally, no more than 25 gallons of total chemical waste per laboratory. | [7] |
| Acutely Hazardous Waste Limit in SAA | No more than one (1) quart of reactive acutely hazardous chemical waste. | [7] |
| Drain Disposal pH Range (for approved substances) | Typically between 5.5 and 10.5. | [8] |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Procedural flow for this compound waste management.
References
- 1. vumc.org [vumc.org]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. acs.org [acs.org]
- 9. nswai.org [nswai.org]
Essential Safety and Logistical Information for Handling 13,14-Dihydro-15-keto-PGE2
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 13,14-Dihydro-15-keto-PGE2. The following procedures are based on best practices for managing potent biochemicals and should be supplemented by a compound-specific risk assessment before any handling occurs.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense to minimize exposure to this compound. A comprehensive PPE strategy is essential for the safety of all laboratory personnel.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield worn over goggles offers additional protection.[1][2] |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Lab Coat or Disposable Coveralls | A dedicated lab coat should be worn over personal clothing. For operations with a higher risk of splashes, disposable coveralls made from materials like Tyvek are recommended.[1][2] |
| Respiratory Protection | N95 or Higher Respirator | For handling powders or when aerosolization is possible, a fitted N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be used.[1][2] |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Fully enclosed, chemical-resistant footwear is mandatory. Disposable shoe covers should be worn in the designated handling area.[1] |
Operational Plan for Safe Handling
A systematic approach is critical for safely handling this compound. The following step-by-step plan outlines the key phases of handling, from preparation to post-handling procedures.
1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area with controlled access, such as a chemical fume hood or a Class II Biosafety Cabinet, especially when handling powders or creating solutions.[3]
-
Spill Kit: Ensure a spill kit appropriate for potent compounds is readily accessible.
-
Waste Disposal: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[1]
2. Handling:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. Handle powders with techniques that minimize dust generation, such as gentle scooping.[1]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[1]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Segregate waste into categories: solid waste (e.g., contaminated gloves, wipes, and vials) and liquid waste (e.g., unused solutions).
-
Containerization: All waste must be collected in clearly labeled, sealed, and leak-proof containers.
-
Disposal Route: Dispose of all waste as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of potent compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
